1,7-Dichlorooctamethyltetrasiloxane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRAUGIQJXURFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062449 | |
| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
351.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
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CAS No. |
2474-02-4 | |
| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |
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| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
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| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |
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| Record name | 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,7-Dichlorooctamethyltetrasiloxane (CAS No. 2474-02-4)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Siloxane Building Block
1,7-Dichlorooctamethyltetrasiloxane is a bifunctional organosilicon compound that serves as a versatile building block in polymer chemistry and materials science. Its unique structure, featuring a flexible siloxane backbone terminated by reactive chlorosilyl groups, allows for its incorporation into a wide array of molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its potential in the realm of drug development. By understanding the fundamental principles governing its behavior, researchers can unlock its full potential in creating novel materials with tailored properties.
Section 1: Physicochemical Properties and Structural Elucidation
This compound is a colorless liquid with a molecular formula of C8H24Cl2O3Si4 and a molecular weight of 351.52 g/mol .[1][2] Its structure consists of a linear tetrasiloxane backbone with methyl groups attached to each silicon atom and terminal chlorine atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2474-02-4 | [1] |
| Molecular Formula | C8H24Cl2O3Si4 | [1][2] |
| Molecular Weight | 351.52 g/mol | [1][2] |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.011 - 1.017 g/mL at 25 °C | [2] |
| Boiling Point | 222 °C (lit.) | [2] |
| Melting Point | -62 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.405 (lit.) | [2] |
| Flash Point | 87 - 87.8 °C | [2] |
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The methyl protons attached to the silicon atoms will appear as a singlet in the upfield region, typically around 0.1-0.4 ppm, characteristic of Si-CH₃ groups.[3][4] The integration of this peak corresponds to the 24 protons of the eight methyl groups.
-
¹³C NMR: The carbon NMR spectrum will similarly show a single resonance for the methyl carbons, typically in the range of 1-5 ppm.[1]
-
²⁹Si NMR: Silicon-29 NMR spectroscopy provides valuable information about the silicon environment. For this compound, two distinct signals are expected: one for the terminal silicon atoms bonded to chlorine and another for the internal silicon atoms of the siloxane chain.[5]
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M+) may be observed, though it can be weak due to the lability of the Si-Cl and Si-O bonds.[1][6] Common fragmentation pathways for linear siloxanes involve the loss of methyl groups (M-15) and cleavage of the siloxane backbone, leading to a series of characteristic ions.[6][7][8][9] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[10]
The IR spectrum of this compound will be dominated by strong absorptions corresponding to the siloxane backbone. Key vibrational modes include:
-
Si-O-Si asymmetric stretching: A broad and intense band around 1000-1100 cm⁻¹.
-
Si-CH₃ rocking and symmetric deformation: Bands around 800 cm⁻¹ and 1260 cm⁻¹, respectively.
-
C-H stretching of methyl groups: Around 2960 cm⁻¹.
-
Si-Cl stretching: Typically observed in the 450-600 cm⁻¹ region.[1]
Section 2: Synthesis and Handling
Synthesis Methodology
The synthesis of α,ω-dichlorooligosiloxanes like this compound is typically achieved through an equilibration reaction or a controlled condensation reaction. A common laboratory-scale synthesis involves the reaction of a disiloxanediol salt with a dichlorosilane.
A plausible synthetic route is the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with an excess of dichlorodimethylsilane.[11] This approach allows for the controlled formation of the linear tetrasiloxane.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of α,ω-Dichlorooligosiloxanes (General Procedure)
-
Materials:
-
1,5-Disodiumoxyhexamethyltrisiloxane
-
Dichlorodimethylsilane
-
Anhydrous non-polar solvent (e.g., toluene, hexane)
-
Anhydrous pyridine (optional, as an HCl scavenger)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-disodiumoxyhexamethyltrisiloxane in the anhydrous solvent.[11]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of excess dichlorodimethylsilane in the same solvent via the dropping funnel with vigorous stirring.[11] The use of excess dichlorodimethylsilane helps to minimize the formation of higher molecular weight polymers.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction progress can be monitored by techniques such as Gas Chromatography (GC).
-
Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The solvent and excess dichlorodimethylsilane are removed from the filtrate by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Chlorosilanes are highly sensitive to moisture, which can lead to hydrolysis and the formation of silanols and siloxanes, hence the need for an inert atmosphere and anhydrous conditions.[12]
-
Excess Dichlorodimethylsilane: Using an excess of the dichlorosilane reagent drives the reaction towards the formation of the desired dichlorinated product and minimizes the formation of longer-chain polymers.
-
Low Temperature: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also a toxic inhalation hazard, as it can release hydrogen chloride (HCl) gas upon contact with moisture.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
-
Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will generate HCl gas.
Section 3: Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the two terminal silicon-chlorine bonds. The Si-Cl bond is highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion.
Caption: General nucleophilic substitution reaction of this compound.
Hydrolysis
In the presence of water, this compound readily undergoes hydrolysis to form the corresponding disilanol, 1,7-dihydroxyoctamethyltetrasiloxane, and hydrogen chloride.[10] This reaction is typically fast and exothermic. The resulting silanols can then undergo self-condensation to form longer polysiloxane chains or cyclic species. The kinetics of hydrolysis are highly dependent on factors such as pH, temperature, and the presence of catalysts.[13][14][15][16]
Reactions with Nucleophiles
The Si-Cl bonds react with a wide range of nucleophiles, making this compound an excellent precursor for functionalized siloxanes and block copolymers.
-
Aminolysis: Primary and secondary amines react readily with the Si-Cl bond to form silicon-nitrogen bonds. The reaction with a primary amine proceeds via a nucleophilic attack of the amine on the silicon atom, followed by the elimination of HCl.[8] The HCl generated will react with another equivalent of the amine to form an ammonium salt, so a base is often added to neutralize the acid and drive the reaction to completion.
Caption: Simplified mechanism of aminolysis of a chlorosilane.
-
Reaction with Thiols: While the Si-Cl bond can react with thiols, the reaction is generally less facile than with amines or alcohols. Catalysts may be required to promote the formation of the Si-S bond.[17][18]
-
Polycondensation Reactions: The bifunctional nature of this compound makes it an ideal monomer for polycondensation reactions. For example, reaction with a diamine will lead to the formation of a polysiloxane-polyurea or -polyamide copolymer. Similarly, reaction with a diol will yield a polysiloxane-polyether. These reactions are fundamental to the synthesis of various block copolymers with tailored properties.[1][19]
Section 4: Applications in Drug Development and Materials Science
The unique properties of the polysiloxane backbone, such as high flexibility, low glass transition temperature, thermal stability, and biocompatibility, make this compound a valuable precursor for materials with biomedical applications.
Synthesis of Block Copolymers for Biomedical Applications
By reacting this compound with other difunctional monomers, a variety of block copolymers can be synthesized.[19] For instance, reaction with a polyethylene glycol (PEG) diol can produce an amphiphilic polysiloxane-polyether block copolymer. Such copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which can be used as nanocarriers for drug delivery. The hydrophobic polysiloxane core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides steric stabilization and prolongs circulation time in the body.
Crosslinker for Drug Delivery Vehicles
The two reactive chlorosilyl ends allow this molecule to act as a crosslinker in the formation of hydrogels and other polymeric networks for controlled drug release.[15][20] By controlling the crosslinking density, the mechanical properties and drug diffusion rates of the resulting material can be fine-tuned.
Linker for Bioconjugation (Potential Application)
While direct use of this compound as a linker in bioconjugation, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), is not widely documented, its derivatives hold significant potential.[11][18][21][22][23][24][25][26] The terminal chlorine atoms can be substituted with other functional groups, such as amines or thiols, which can then be used for conjugation to biomolecules. The flexible and hydrophobic nature of the siloxane chain could influence the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[22][25][26]
Caption: Conceptual workflow for the use of a this compound derivative in bioconjugation.
Conclusion: A Building Block with Untapped Potential
This compound is a valuable and reactive intermediate in silicone chemistry. Its well-defined structure and bifunctionality provide a reliable platform for the synthesis of a diverse range of materials. While its primary applications have been in materials science, its potential in the more specialized field of drug development is beginning to be explored. As researchers continue to seek novel linkers and polymer architectures for advanced drug delivery systems and bioconjugates, the unique properties of the siloxane backbone offered by precursors like this compound are likely to garner increasing interest. A thorough understanding of its synthesis, handling, and reactivity is paramount for any scientist looking to innovate in this exciting and rapidly evolving field.
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physical properties of 1,7-Dichlorooctamethyltetrasiloxane
An In-depth Technical Guide to the Physical Properties of 1,7-Dichlorooctamethyltetrasiloxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Core Intermediate
This compound is a distinct organosilicon compound, fundamentally a linear siloxane chain terminated by reactive chlorine atoms. Its unique structure, featuring a flexible inorganic siloxane backbone (Si-O-Si) and functional chloro-dimethylsilyl terminal groups, establishes it as a critical bifunctional intermediate in silicone polymer chemistry.[1] This guide provides a detailed examination of its core physical properties, reactivity, and the experimental methodologies essential for its accurate characterization, offering field-proven insights for its application in advanced material synthesis.
Molecular Architecture and Core Physical Characteristics
The compound's formal IUPAC name is chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane.[2][3] Its linear formula is represented as Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl. This structure is foundational to its physical behavior and reactivity profile.
Caption: Workflow for physical property determination.
Core Applications and Industrial Significance
The primary application of this compound is as a monomer or chain extender in the synthesis of polysiloxanes. [1]Its difunctional nature allows for controlled polymerization reactions, leading to the creation of:
-
Siloxane Block Copolymers: By reacting with other difunctional monomers (e.g., organic polymers with terminal hydroxyl groups), it can be incorporated to create copolymers with tailored properties, such as thermal stability, flexibility, and hydrophobicity. [4]* Specialty Silicone Fluids and Elastomers: Its defined chain length is useful for producing silicones with specific viscosities and performance characteristics.
Safety and Hazard Management
As a member of the chlorosilane chemical class, this compound is classified as a hazardous substance. [2][5]
-
GHS Classification: The compound is classified as Skin Corrosion/Irritation, Category 1B. The primary hazard statement is H314: "Causes severe skin burns and eye damage". [2][6]* Reactivity Hazards: Vigorous reaction with water produces toxic and corrosive HCl gas. [7][8]This also presents a fire hazard, as the reaction is exothermic.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, stringent PPE is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield. [6] * Skin Protection: Chemical-impermeable gloves and fire/flame-resistant clothing. [6] * Respiratory Protection: Use in a well-ventilated area is crucial. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) is required. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water and bases. [6]Containers are typically packaged under a nitrogen atmosphere. [1]
-
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An In-depth Technical Guide to the Structural Elucidation of 1,7-Dichlorooctamethyltetrasiloxane
Abstract
1,7-Dichlorooctamethyltetrasiloxane (Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl) is a pivotal linear siloxane intermediate, extensively utilized in the synthesis of advanced block copolymers and other silicone-based materials.[1] Its precise molecular structure is fundamental to the physicochemical properties of the resulting polymers. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this compound. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes a self-validating analytical workflow, where each technique provides complementary data to build an unambiguous and trustworthy structural assignment, a critical requirement for researchers in materials science and drug development.
Molecular Identity and Physicochemical Profile
This compound is a clear, colorless liquid at standard conditions.[2] Its structure consists of a linear backbone of four silicon atoms linked by three oxygen atoms, with two methyl groups attached to each silicon atom and terminal chlorine atoms.
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are crucial for selecting appropriate analytical conditions, such as solvent choice for NMR or temperature programming in gas chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [3] |
| Molecular Weight | 351.52 g/mol | [2][3] |
| Exact Mass | 350.0179561 Da | [4] |
| Appearance | Clear colorless liquid | [2] |
| Melting Point | -62 °C | [4] |
| Boiling Point | 222 °C (at 760 mmHg) | [1] |
| Density | 1.011 - 1.017 g/mL at 25 °C | [1][4] |
| Refractive Index (n20/D) | 1.405 | [4] |
| CAS Number | 2474-02-4 | [3] |
The Integrated Analytical Workflow: A Self-Validating Approach
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For organosilicon compounds, a combination of ¹H, ¹³C, and especially ²⁹Si NMR provides a complete picture of the structure.[5]
²⁹Si NMR: Probing the Siloxane Backbone
Expertise & Experience: The ²⁹Si nucleus, although having a low natural abundance (4.7%) and a negative gyromagnetic ratio, is exceptionally sensitive to its chemical environment, with a wide chemical shift range.[6][7] This makes ²⁹Si NMR the definitive technique for characterizing the siloxane backbone. The negative gyromagnetic ratio can lead to nulling of signals due to the Nuclear Overhauser Effect (NOE) in proton-decoupled experiments. Therefore, pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT are often employed to enhance sensitivity.
Experimental Protocol:
-
Sample Preparation: Dissolve ~50-100 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer.
-
Acquisition: Acquire a ¹H-decoupled ²⁹Si spectrum. If signal-to-noise is low, use an INEPT or DEPT pulse sequence. Reference the spectrum to an external standard like tetramethylsilane (TMS) at 0 ppm.[6]
Trustworthiness & Data Interpretation: The structure of this compound contains two distinct silicon environments:
-
Terminal Silicon (M-type): Two equivalent silicon atoms bonded to one chlorine, one oxygen, and two methyl groups (Cl-Si (CH₃)₂-O-).
-
Internal Silicon (D-type): Two equivalent silicon atoms bonded to two oxygen atoms and two methyl groups (-O-Si (CH₃)₂-O-).
This chemical non-equivalence will result in two distinct peaks in the ²⁹Si NMR spectrum, with an expected integration ratio of 1:1. The chemical shifts for these units in linear siloxanes are well-established.[8][9]
¹H and ¹³C NMR: Characterizing the Organic Substituents
Expertise & Experience: ¹H and ¹³C NMR are used to confirm the nature and environment of the methyl groups attached to the silicon atoms. Due to the high electropositivity of silicon, the protons and carbons of the methyl groups are shielded and appear at high field (low ppm values) in their respective spectra.
Experimental Protocol:
-
Sample Preparation: Same as for ²⁹Si NMR.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.
Trustworthiness & Data Interpretation:
-
¹H NMR: The 24 methyl protons are in two slightly different environments (12 on terminal silicon atoms, 12 on internal silicon atoms). This may result in two very closely spaced singlets or a single slightly broadened singlet near 0.2 ppm.[10] The total integration should correspond to 24 protons.
-
¹³C NMR: Similarly, two distinct signals for the methyl carbons are expected, or a single signal if the electronic difference is insufficient to resolve them. These peaks typically appear in the range of 1-3 ppm.
NMR Data Summary
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ²⁹Si | ~10 to 15 ppm | Singlet | Terminal Si: Cl-Si (CH₃)₂-O |
| ~ -20 to -22 ppm | Singlet | Internal Si: -O-Si (CH₃)₂-O | |
| ¹H | ~ 0.2 ppm | Singlet(s) | Si-CH ₃ |
| ¹³C | ~ 1 - 3 ppm | Singlet(s) | Si-C H₃ |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for determining the molecular weight and for gaining structural information from fragmentation patterns.[11] For a chlorinated compound like this, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature in the molecular ion cluster.
Experimental Protocol:
-
Sample Introduction: Typically coupled with Gas Chromatography (GC-MS) for separation and introduction.
-
Ionization: Electron Ionization (EI) at 70 eV is standard. EI is a hard ionization technique that induces fragmentation, which is valuable for structural analysis.[11]
-
Analysis: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-500).
Trustworthiness & Data Interpretation:
-
Molecular Ion [M]⁺•: The molecular weight is 351.52. Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks:
-
[M]⁺• (containing two ³⁵Cl): m/z ≈ 350
-
[M+2]⁺• (one ³⁵Cl, one ³⁷Cl): m/z ≈ 352
-
[M+4]⁺• (two ³⁷Cl): m/z ≈ 354 The expected intensity ratio of these peaks will be approximately 9:6:1, which is a highly reliable indicator for a dichlorinated compound.
-
-
Fragmentation Pattern: Siloxanes exhibit characteristic fragmentation. A primary loss is that of a methyl radical (•CH₃), leading to a strong [M-15]⁺ ion (m/z ≈ 335 and its isotopic variants).[12] Further fragmentation can involve cleavage of the Si-O backbone.
Caption: Plausible fragmentation pathway in EI-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13] For this compound, FT-IR provides direct evidence of the siloxane backbone and the methyl-silicon units.
Experimental Protocol:
-
Sample Preparation: A drop of the neat liquid is placed on a salt (NaCl or KBr) plate or on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Trustworthiness & Data Interpretation: The spectrum is dominated by absorptions characteristic of polysiloxanes. The key is to look for a combination of bands that, taken together, confirm the proposed structure.[14]
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~2965 | C-H asymmetric stretch | Medium | Confirms presence of methyl (CH₃) groups. |
| ~1260 | Si-CH₃ symmetric deformation | Strong | Hallmark of a methyl group attached to silicon.[13] |
| ~1080-1020 | Si-O-Si asymmetric stretch | Very Strong, Broad | Definitive evidence of the siloxane backbone.[14][15] |
| ~800 | Si-CH₃ rock | Strong | Confirms Si-CH₃ bonding.[13] |
| ~600-450 | Si-Cl stretch | Medium | Indicates terminal Si-Cl bonds. |
The presence of the intense, broad Si-O-Si band combined with the strong Si-CH₃ bands at ~1260 cm⁻¹ and ~800 cm⁻¹ provides a unique fingerprint for a methyl-substituted polysiloxane structure.
Conclusion: A Triad of Corroborating Evidence
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, MS, and FT-IR spectroscopy.
-
NMR provides the atomic connectivity, revealing two distinct silicon environments (terminal and internal) and confirming the methyl substitution.
-
Mass Spectrometry confirms the molecular weight and, crucially, the presence of two chlorine atoms through its characteristic isotopic pattern, while fragmentation data supports the proposed structure.
-
FT-IR offers rapid confirmation of the key functional groups: the siloxane (Si-O-Si) backbone and the methyl-silicon (Si-CH₃) units.
Each technique validates the findings of the others, creating a self-consistent and trustworthy body of evidence that unambiguously confirms the structure as Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis, ensuring the quality and reliability of materials used in research and development.
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reactivity of 1,7-Dichlorooctamethyltetrasiloxane with nucleophiles
An In-depth Technical Guide to the Reactivity of 1,7-Dichlorooctamethyltetrasiloxane with Nucleophiles
Authored by: A Senior Application Scientist
Abstract
This compound is a foundational α,ω-difunctional oligosiloxane that serves as a critical building block in advanced polymer and materials science. Its strategic importance stems from the two terminal silicon-chlorine (Si-Cl) bonds, which are highly susceptible to nucleophilic substitution. This reactivity allows for the precise introduction of a wide array of functional groups and the synthesis of complex macromolecular architectures, including silicone block copolymers. This guide provides an in-depth exploration of the core reactivity principles governing the interactions of this compound with common classes of nucleophiles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key procedural choices to empower researchers in leveraging this versatile reagent for novel material development.
Introduction: The Chemical Landscape of this compound
This compound, with the chemical formula Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl, is a linear siloxane oligomer capped at both ends by reactive chlorosilyl groups.[1] Its structure combines a flexible, low-surface-energy siloxane backbone with highly electrophilic silicon centers at its termini. This unique bifunctionality makes it an invaluable intermediate for creating precisely defined siloxane-based materials.[2]
The key to its utility lies in the polar and labile Si-Cl bond. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electron-deficient and thus an excellent target for nucleophilic attack. The chloride ion is also a superb leaving group, facilitating substitution reactions under mild conditions. However, this high reactivity necessitates careful handling, as the compound reacts rapidly with atmospheric moisture.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2474-02-4 | [2][4] |
| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [2][5] |
| Molecular Weight | 351.52 g/mol | [2][4] |
| Physical State | Colorless Liquid | [1][4] |
| Density | 1.011 g/mL at 25 °C | [1][2] |
| Boiling Point | 222 °C | [1][2] |
| Melting Point | -62 °C | [1][2] |
| Refractive Index | n20/D 1.405 | [1][5] |
| Flash Point | 87 °C (188.6 °F) | [1][2] |
| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents. | [2] |
The Mechanistic Core: Nucleophilic Substitution at Silicon (Sₙ2@Si)
While analogous to the well-known Sₙ2 reaction at a carbon center, nucleophilic substitution at silicon (Sₙ2@Si) possesses distinct characteristics. Due to the larger atomic radius of silicon and the accessibility of its d-orbitals, the silicon atom can readily accommodate a fifth ligand, leading to a more stable, five-coordinate intermediate (a trigonal bipyramidal structure), rather than the high-energy transition state seen in carbon chemistry.[6][7] This key difference lowers the activation energy and accounts for the high reactivity of chlorosilanes.
The reaction proceeds via a two-step associative mechanism:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic silicon atom, forming a pentacoordinate silicate intermediate.
-
Leaving Group Departure: The chloride ion is expelled, and the silicon center returns to a tetrahedral geometry, now bonded to the nucleophile.
This mechanism dictates that the reaction proceeds with high fidelity, making it a reliable method for chemical modification.
Figure 1: General mechanism for nucleophilic substitution at a silicon center (Sₙ2@Si).
Reactivity with Key Nucleophile Classes
The bifunctional nature of this compound allows it to react at one or both ends, enabling the synthesis of telechelic polymers, block copolymers, and surface-modifying agents.
Hydrolysis: The Double-Edged Sword
The reaction with water is the most prominent and often unavoidable reaction. It underscores the compound's high hydrolytic sensitivity.[2]
-
Causality: Water acts as a nucleophile, attacking the Si-Cl bond to form a silanol (Si-OH) and releasing hydrogen chloride (HCl).[8][9] The newly formed silanol is itself nucleophilic and can attack another Si-Cl group, or two silanols can undergo condensation to form a stable siloxane (Si-O-Si) bond and water. This cascade of reactions can lead to uncontrolled polymerization or cyclization.
-
Practical Implications: This reactivity demands that all reactions be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).[2] Failure to do so results in complex product mixtures and reduced yield of the desired functionalized material. The release of corrosive HCl gas is a significant safety hazard.[4][8]
Figure 2: Reaction pathways for the hydrolysis of this compound.
Alcoholysis: Synthesizing Alkoxy-Terminated Siloxanes
The reaction with alcohols (ROH) is a controlled method for replacing the terminal chlorine atoms with alkoxy groups (-OR), yielding functionalized siloxanes used as crosslinkers, surface modifiers, and intermediates.
-
Causality: The alcohol's oxygen atom serves as the nucleophile.[10] This reaction is reversible and also produces HCl. To drive the equilibrium towards the product, a non-nucleophilic base, such as pyridine or triethylamine, is added as an HCl scavenger.[11] The base reacts with the liberated HCl to form a salt (e.g., triethylammonium chloride), effectively removing it from the reaction mixture and preventing it from protonating the alcohol or catalyzing side reactions.
-
Experimental Choice: The choice of base is critical. A bulky tertiary amine is preferred to avoid it competing with the alcohol as a nucleophile. The reaction is typically run at low temperatures to control its exothermicity.
Aminolysis: Crafting Amino-Functional Siloxanes
Primary (RNH₂) and secondary (R₂NH) amines react readily with the Si-Cl bond to form amino-terminated siloxanes, which are essential precursors for silicone-polyurea and silicone-polyamide copolymers.
-
Causality: The nitrogen atom of the amine is a potent nucleophile.[12] Similar to alcoholysis, the reaction produces HCl. However, in this case, the amine reactant itself can serve as the HCl scavenger. This necessitates a specific stoichiometric consideration: a minimum of two moles of amine are required for every one mole of Si-Cl bonds. The first mole acts as the nucleophile, and the second neutralizes the resulting HCl.[11][13]
-
Self-Validating Protocol: Using an excess of the amine (e.g., 2.2 equivalents per Si-Cl bond) ensures both complete substitution and full neutralization of the byproduct. The resulting ammonium salt typically precipitates from nonpolar solvents, providing a visual cue for reaction progress and simplifying purification via filtration.
Figure 3: Stoichiometric roles of the amine in the aminolysis of a chlorosilane.
Experimental Protocols: A Practical Guide
Safety Notice: this compound is corrosive and reacts with moisture to produce HCl gas.[4][8] All manipulations must be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
General Protocol for Alcoholysis: Synthesis of 1,7-Diethoxy-octamethyltetrasiloxane
-
System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven at 120 °C and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with this compound (e.g., 10.0 g, 28.4 mmol) and anhydrous toluene (100 mL). The solution is cooled to 0 °C in an ice bath.
-
Nucleophile Addition: A solution of absolute ethanol (3.3 g, 71.1 mmol, 2.5 equiv) and dry triethylamine (6.3 g, 62.3 mmol, 2.2 equiv) in anhydrous toluene (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Check: The excess of alcohol and base ensures the reaction goes to completion. Dropwise addition at low temperature controls the exothermic reaction.
-
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 4 hours. A white precipitate of triethylammonium chloride will form.
-
Work-up and Purification: The precipitate is removed by filtration under nitrogen. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is purified by vacuum distillation to yield the pure 1,7-diethoxy-octamethyltetrasiloxane.
General Protocol for Polycondensation: Synthesis of a Silicone-Polyether Block Copolymer
-
System Preparation: A flame-dried, three-neck flask is set up as described in Protocol 4.1.
-
Reagent Charging: The flask is charged with a α,ω-dihydroxy-poly(ethylene glycol) (PEG, e.g., Mn = 1000 g/mol , 10.0 g, 10.0 mmol) and anhydrous toluene (150 mL). Any residual water is removed by azeotropic distillation of ~20 mL of toluene. The solution is cooled to room temperature. Dry triethylamine (2.22 g, 22.0 mmol, 2.2 equiv) is added.
-
Monomer Addition: A solution of this compound (3.52 g, 10.0 mmol) in anhydrous toluene (25 mL) is added dropwise over 1 hour with vigorous stirring.
-
Causality Check: Precise 1:1 stoichiometry of the difunctional monomers is crucial for achieving high molecular weight. Azeotropic distillation ensures the diol is completely dry, preventing premature hydrolysis of the chlorosiloxane.
-
-
Polymerization: The reaction mixture is heated to 60 °C and stirred for 12-24 hours. The viscosity of the solution will increase noticeably as the polymer forms.
-
Work-up and Purification: The mixture is cooled to room temperature, and the triethylammonium chloride precipitate is filtered off. The polymer is isolated by precipitating the filtrate into a large volume of a non-solvent, such as cold hexane. The precipitated polymer is collected by filtration and dried under vacuum at 40 °C to a constant weight.
Conclusion
This compound is a remarkably versatile and reactive precursor in organosilicon chemistry. Its predictable and efficient reactivity with a wide range of nucleophiles, governed by the Sₙ2@Si mechanism, allows for the rational design of new materials. A thorough understanding of the reaction mechanisms, the critical role of stoichiometry, and the absolute necessity for anhydrous conditions are paramount for harnessing its full synthetic potential. By following validated protocols and appreciating the causality behind each experimental step, researchers can confidently employ this compound to build complex molecular architectures for applications ranging from advanced elastomers and coatings to biomedical devices and personal care products.
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hydrolytic stability of 1,7-Dichlorooctamethyltetrasiloxane
An In-Depth Technical Guide to the Hydrolytic Stability of 1,7-Dichlorooctamethyltetrasiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a reactive organosilicon compound utilized as a key intermediate in the synthesis of advanced silicone-based materials and polymers. Its utility is fundamentally governed by its reactivity profile, particularly its susceptibility to hydrolysis. This technical guide provides a comprehensive examination of the . We will dissect the underlying chemical mechanisms, explore the kinetics and influencing factors, and present a robust experimental framework for its empirical assessment. The insights provided herein are intended to empower researchers to control its reactivity, optimize reaction conditions, and ensure the integrity of their synthetic pathways.
Introduction: The Dichotomy of Reactivity and Stability
In the field of advanced materials and polymer chemistry, this compound serves as a critical building block for creating well-defined siloxane block polymers.[1] Its structure, featuring a linear siloxane backbone capped with reactive chlorosilyl groups, allows for precise chemical modifications. However, this same reactivity makes the molecule inherently sensitive to water.
Hydrolytic stability is not merely a measure of degradation; it is a critical parameter that dictates the compound's storage, handling, and reaction conditions. Uncontrolled hydrolysis can lead to the formation of undesirable side products, altering the stoichiometry of reactions and compromising the structure of the final polymer. This guide is designed to move beyond a simple description of this instability, offering a deep dive into the causality of the hydrolytic process and providing the technical foundation for its control and characterization.
Core Physicochemical Characteristics
A foundational understanding of this compound begins with its physical and chemical properties, which are summarized below. These parameters influence its behavior in various solvent systems and its reactivity profile.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [2][3][4] |
| Molecular Weight | 351.52 g/mol | [1][2] |
| CAS Number | 2474-02-4 | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.011 - 1.017 g/mL at 25 °C | [2] |
| Boiling Point | 222 °C - 246.6 °C at 760 mmHg | [2] |
| Melting Point | -62 °C | [2] |
| Refractive Index | n20/D 1.405 | [2] |
| Flash Point | 87 °C - 87.8 °C | [2][5] |
The Mechanism of Hydrolysis: A Two-Act Process
The hydrolysis of this compound is not a single event but a sequential process involving two distinct types of silicon bonds: the highly reactive terminal silicon-chlorine (Si-Cl) bonds and the more stable silicon-oxygen-silicon (Si-O-Si) bonds of the siloxane backbone.
Act I: Rapid Hydrolysis of Terminal Si-Cl Bonds
The terminal Si-Cl bonds are exceptionally labile in the presence of water. The hydrolysis is a rapid, often vigorous reaction that proceeds via nucleophilic attack by water on the silicon atom.[6] This initial step produces a silanol (Si-OH) group and hydrochloric acid (HCl).[6][7]
Si-Cl + H₂O → Si-OH + HCl
The generation of HCl is a critical self-propagating feature of this reaction. The acid produced significantly lowers the local pH, creating an environment that catalyzes the subsequent, slower hydrolysis of the siloxane backbone.[8]
Act II: Acid-Catalyzed Cleavage of the Siloxane Backbone
The Si-O-Si bonds that form the backbone of the molecule are significantly more stable than the Si-Cl bonds. However, they are susceptible to cleavage under acidic or basic conditions.[9] The HCl generated in Act I ensures an acidic environment, promoting the protonation of the siloxane oxygen, making the adjacent silicon atom more electrophilic and thus more vulnerable to nucleophilic attack by water.[10] This process can lead to the fragmentation of the tetrasiloxane chain into smaller silanol and siloxane species.
Simultaneously, the newly formed silanol groups (Si-OH) are highly reactive and can undergo condensation reactions with each other or with remaining Si-Cl groups to form new, larger siloxane chains, releasing water or HCl in the process.[8]
The overall process is a dynamic equilibrium of bond cleavage and formation, as illustrated in the diagram below.[11]
Experimental Assessment of Hydrolytic Stability
To quantify the hydrolytic stability, a controlled experiment is essential. The following protocol provides a self-validating system to monitor the disappearance of the parent compound and the formation of key byproducts.
Mandatory Visualization: Experimental Workflow
Step-by-Step Experimental Protocol
Objective: To determine the rate of hydrolysis of this compound by monitoring the consumption of the reactant and the generation of hydrochloric acid.
Materials:
-
This compound (≥95% purity)[4]
-
Anhydrous Tetrahydrofuran (THF) or other suitable inert solvent
-
Deionized water, degassed
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein or other suitable pH indicator
-
Anhydrous silylating agent (e.g., BSTFA) for quenching GC-MS samples
-
Nitrogen or Argon gas supply
-
Jacketed reaction vessel with magnetic stirrer and temperature control
-
Gas-tight syringes
Procedure:
-
System Preparation: Assemble the jacketed reaction vessel and purge thoroughly with inert gas (N₂ or Ar) to establish an anhydrous environment. This is critical to prevent premature hydrolysis before the experiment officially begins.
-
Solvent Introduction: Add a known volume of the chosen solvent system (e.g., a 90:10 THF:water mixture) to the reaction vessel. Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Initiation (t=0): Using a gas-tight syringe, rapidly inject a precise amount of this compound into the stirring solvent. Start the timer immediately. The causality here is to ensure a well-defined starting point for kinetic measurements.
-
Aliquot Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a precise volume (e.g., 1.0 mL) of the reaction mixture using a separate syringe.
-
Sample Analysis - Titration:
-
Dispense the aliquot directly into a flask containing a known amount of deionized water and a few drops of phenolphthalein.
-
Immediately titrate the sample with the standardized NaOH solution until the endpoint is reached.
-
The volume of NaOH used is directly proportional to the amount of HCl generated, allowing for the calculation of the extent of Si-Cl bond hydrolysis.
-
-
Sample Analysis - GC-MS:
-
For a more detailed analysis of all species, dispense a separate aliquot into a vial containing an excess of a quenching/derivatizing agent like BSTFA. This agent reacts instantly with all active hydrogen species (like Si-OH and water), converting them into stable trimethylsilyl derivatives suitable for GC-MS analysis.
-
This step is a self-validating measure; it not only allows for the quantification of the remaining parent compound but also helps in identifying the intermediate silanol and final condensation products.
-
-
Data Processing:
-
From the titration data, calculate the concentration of HCl at each time point.
-
From the GC-MS data, determine the concentration of this compound remaining at each time point.
-
Plot the concentration of the reactant versus time. The shape of this curve will reveal the reaction order and allow for the calculation of the rate constant.
-
Data Interpretation and Implications
The experimental data will likely show a very rapid initial phase corresponding to the hydrolysis of the Si-Cl bonds, followed by a much slower secondary phase if the Si-O-Si backbone begins to cleave.
-
Rapid HCl Generation: The titration will show a swift increase in acid concentration that plateaus as the terminal chloro groups are consumed. This confirms the high reactivity of the Si-Cl bond.
-
Parent Compound Decay: The GC-MS data will show a corresponding rapid decrease in the concentration of this compound.
-
Product Formation: The GC-MS analysis after derivatization will reveal the appearance of the fully hydrolyzed α,ω-dihydroxyoctamethyltetrasiloxane and potentially other condensation or fragmentation products over time.
For professionals in drug development and materials science, these findings have direct implications:
-
Reagent Handling: The compound must be handled under strictly anhydrous conditions to maintain its integrity. Any exposure to atmospheric moisture will initiate degradation.[3][5]
-
Reaction Stoichiometry: When using this compound as a reactant, the presence of water in the reaction system must be accounted for, as it will consume the starting material and generate HCl, which can interfere with other acid-sensitive reagents or catalysts.
-
Process Control: In polymerization reactions, the rate of water or protic reactant addition can be used to control the rate of polymerization. A slow, controlled addition is necessary to prevent runaway reactions and ensure a narrow molecular weight distribution in the final polymer.
Conclusion
This compound is a valuable but highly moisture-sensitive chemical intermediate. Its hydrolytic degradation is a two-stage process initiated by the rapid cleavage of its terminal Si-Cl bonds, which in turn generates an acidic environment that can promote the slower degradation of the siloxane backbone. A thorough understanding of this mechanism, coupled with rigorous experimental evaluation, is paramount for any researcher intending to use this compound. By implementing controlled, anhydrous handling techniques and carefully designed reaction protocols, its powerful reactivity can be harnessed to build complex and well-defined silicone-based architectures.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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Spinu, M. (n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada. Retrieved from [Link]
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Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
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Gelest, Inc. (n.d.). This compound, 92%. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation of a Silicone Polymer. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Ducom, G., Trably, E., & Steyer, J. P. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environ. Sci. Pollut. Res., 22(14), 11035-11043.
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Methodological & Application
Guide to the Synthesis of Polysiloxanes via Polycondensation of 1,7-Dichlorooctamethyltetrasiloxane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Polysiloxanes, commonly known as silicones, are a cornerstone of advanced materials science, prized for their unique combination of properties including thermal stability, biocompatibility, and low surface tension.[1] Their applications are vast, ranging from medical devices and drug delivery systems to high-performance lubricants and coatings.[1][2] This application note provides a detailed technical guide for the synthesis of linear polysiloxanes using 1,7-Dichlorooctamethyltetrasiloxane as a key difunctional monomer. This monomer serves as an excellent building block for producing well-defined silicone polymers.[3] We will explore the fundamental principles of hydrolytic polycondensation, present detailed, step-by-step laboratory protocols, and discuss essential safety considerations and polymer characterization techniques.
Part 1: Monomer Overview: Properties and Safety
A thorough understanding of the starting material is critical for successful and safe synthesis. This compound is a reactive chlorosilane that serves as the primary precursor in the protocols described herein.
Physicochemical Properties
The properties of this clear, colorless liquid are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [4] |
| CAS Number | 2474-02-4 | [4] |
| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [3][4] |
| Molecular Weight | 351.52 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 1.011 g/mL at 25 °C | [5] |
| Boiling Point | 222 °C | |
| Melting Point | -62 °C | [3][6] |
| Refractive Index | n20/D 1.405 | [6] |
Critical Safety and Handling
As a member of the chlorosilane family, this compound presents significant hazards that demand strict adherence to safety protocols.
Primary Hazard: The molecule's high reactivity with water and other protic substances (e.g., alcohols, atmospheric moisture) is the main concern. This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas.[4][7] Consequently, the compound is classified as a Toxic Inhalation Hazard (TIH) and is severely corrosive.[4][7]
GHS Hazard Statements:
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification | Rationale |
| Ventilation | Operate exclusively within a certified chemical fume hood with good airflow. | To prevent inhalation of corrosive HCl vapors that are evolved upon exposure to moisture.[8][9] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and exposure to HCl gas.[5] |
| Hand Protection | Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents severe skin burns upon direct contact.[5][8] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills.[8] |
| Handling | Use oven-dried glassware and conduct all transfers under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent premature and uncontrolled reaction with atmospheric moisture.[3] |
First Aid Measures:
| Exposure | Action |
| Skin Contact | Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7] |
Part 2: The Chemistry of Polycondensation
The synthesis of high molecular weight polysiloxanes from this compound is primarily achieved through hydrolytic polycondensation. This is a two-step process where the terminal chloro groups are first converted to hydroxyl groups (silanols), which then condense to form the siloxane backbone.
-
Hydrolysis: The silicon-chlorine (Si-Cl) bond is readily attacked by water, leading to the formation of a silanol (Si-OH) group and hydrogen chloride.
Cl-Si(...) + H₂O → HO-Si(...) + HCl
-
Condensation: The newly formed silanols are highly reactive and will condense with each other to form a stable silicon-oxygen-silicon (Si-O-Si) bond, which is the repeating unit of the polymer backbone. This step releases a molecule of water.
(...)Si-OH + HO-Si(...) → (...)Si-O-Si(...) + H₂O
To control this process and achieve high molecular weights, the reaction is typically performed in an anhydrous organic solvent with the slow, stoichiometric addition of water. An HCl scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), is crucial. It neutralizes the generated HCl, preventing acid-catalyzed side reactions and driving the condensation equilibrium forward.
Caption: Mechanism of Hydrolytic Polycondensation.
Part 3: Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All operations must be performed in a fume hood using appropriate PPE.
Protocol 1: Synthesis of α,ω-Dihydroxy Polydimethylsiloxane
This protocol details the controlled hydrolysis and polycondensation of this compound to produce a silanol-terminated linear polysiloxane.
Materials & Equipment:
-
This compound (≥95%)
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel, oven-dried
-
Inert gas supply (Nitrogen or Argon)
-
Septa and needles/syringes
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for polysiloxane synthesis.
Step-by-Step Procedure:
-
System Preparation: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a rubber septum. Dry the entire apparatus in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.
-
Reagent Charging: Through the septum, use a syringe to add this compound (e.g., 10.0 g, 28.4 mmol) and 100 mL of anhydrous toluene to the reaction flask. Begin stirring to ensure the solution is homogenous.
-
Addition of HCl Scavenger: Add anhydrous pyridine (e.g., 4.9 g, 5.0 mL, 62.5 mmol; a ~10% molar excess relative to chlorine atoms) to the reaction flask via syringe.
-
Preparation of Hydrolysis Solution: In a separate dry flask, prepare a solution of deionized water (0.51 g, 28.4 mmol; stoichiometric amount) in 20 mL of anhydrous toluene. Transfer this solution to a dry addition funnel attached to the reaction flask.
-
Controlled Hydrolysis: Cool the reaction flask in an ice bath. Add the water/toluene solution dropwise from the addition funnel over a period of 1 hour with vigorous stirring. A white precipitate (pyridinium hydrochloride) will form immediately.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction proceed with stirring for 12-24 hours to ensure complete condensation.
-
Work-up and Isolation: a. Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the salt cake with a small amount of toluene. b. Transfer the filtrate to a separatory funnel and wash it sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator. d. The resulting viscous liquid should be further dried under high vacuum at ~60 °C for several hours to remove any residual solvent or cyclic siloxanes.
Part 4: Characterization of the Synthesized Polysiloxane
Proper characterization is essential to confirm the successful synthesis and determine the properties of the polymer.
| Technique | Purpose | Expected Result / Key Features |
| FTIR Spectroscopy | Functional group analysis | - Disappearance of Si-Cl stretch.- Broad absorbance at ~3200-3400 cm⁻¹ (O-H stretch from silanol end-groups).- Strong, broad absorbance at ~1000-1100 cm⁻¹ (Si-O-Si backbone stretch).- Sharp peaks at ~1260 cm⁻¹ (Si-CH₃). |
| ¹H NMR | Structural confirmation | - A large, sharp singlet at ~0.05-0.1 ppm corresponding to the Si-CH₃ protons of the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Molecular weight determination | - Provides number-average (Mn) and weight-average (Mw) molecular weights, and the Polydispersity Index (PDI = Mw/Mn). A PDI close to 2 is typical for this type of polycondensation. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Getty, P. T. (2022). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. UC Santa Barbara. Retrieved January 24, 2026, from [Link]
-
Gao, W., et al. (2012). Synthesis of Amphiphilic Polysiloxanes Modified with Multi-Cationic Groups to Improve Wettability of Polyester Materials. SID. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Typical polysiloxane synthesis. Retrieved January 24, 2026, from [Link]
-
Myasnikova, V. D., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved January 24, 2026, from [Link]
-
Kowalczyk, D., et al. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. MDPI. Retrieved January 24, 2026, from [Link]
-
Gelest, Inc. (n.d.). This compound, 92%. Retrieved January 24, 2026, from [Link]
-
Jiesheng, L. (2016). Synthesis of Polysiloxanes in Microemulsion Via ring opening of D4. Nanochemistry Research. Retrieved January 24, 2026, from [Link]
-
T., M. S., & Mondal, T. (2021). Radiation curable polysiloxane: synthesis to applications. Soft Matter. Retrieved January 24, 2026, from [Link]
-
Richards, R. D. C., et al. (1993). Cyclic polysiloxanes: 5. Preparation and characterization of poly( h yd rog enm et hyl si I oxa. Polymer. Retrieved January 24, 2026, from [Link]
-
Baradie, B., et al. (n.d.). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. University of Toronto. Retrieved January 24, 2026, from [Link]
-
Ataman Kimya. (n.d.). POLYSILOXANE. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2011). Polysiloxanes With Quaternary Ammonium Salt Biocidal Functions and Their Behavior When Incorporated Into a Silicone Elastomer Network. Retrieved January 24, 2026, from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: octamethylcyclotetrasiloxane. Retrieved January 24, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols: 1,7-Dichlorooctamethyltetrasiloxane for Siloxane Block Copolymer Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 1,7-Dichlorooctamethyltetrasiloxane in the synthesis of well-defined siloxane block copolymers. This document emphasizes the underlying scientific principles, practical experimental details, and potential applications in advanced drug delivery systems.
Introduction: The Strategic Advantage of this compound in Copolymer Design
This compound is a key bifunctional building block for the synthesis of polysiloxane-based block copolymers. Its defined chain length and reactive terminal chloro groups allow for precise control over the resulting copolymer architecture. The integration of the octamethyltetrasiloxane segment imparts unique and desirable properties to the final polymer, including:
-
High Flexibility and Low Glass Transition Temperature (Tg): The siloxane backbone provides exceptional segmental mobility, leading to materials with very low Tgs (around -120 °C), which is advantageous for applications requiring flexibility at physiological temperatures.[1]
-
Thermal and Oxidative Stability: The strong Si-O bonds in the siloxane backbone contribute to excellent stability at elevated temperatures and resistance to oxidative degradation.[1]
-
Biocompatibility and Physiological Inertness: Polydimethylsiloxane (PDMS) is renowned for its biocompatibility, making it a prime candidate for biomedical applications, including drug delivery systems and medical devices.[1]
-
Hydrophobicity and Low Surface Energy: The nonpolar methyl groups create a hydrophobic domain with low surface tension, a property that can be leveraged in the design of amphiphilic structures for self-assembly.
These inherent characteristics make this compound an ideal starting material for creating amphiphilic block copolymers. When combined with hydrophilic polymer blocks, these copolymers can self-assemble in aqueous environments to form nanostructures like micelles, which are of significant interest for the encapsulation and targeted delivery of therapeutic agents.[2]
Properties and Handling of this compound
A thorough understanding of the physical and chemical properties of this compound is critical for its safe and effective use in synthesis.
| Property | Value |
| Molecular Formula | C8H24Cl2O3Si4 |
| Molecular Weight | 351.52 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 222 °C |
| Melting Point | -62 °C |
| Density | 1.011 g/mL at 25 °C |
Safety and Handling Precautions:
This compound is a corrosive substance that reacts with moisture.[3] It is imperative to handle this reagent under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3] The material should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Synthesis of Siloxane Block Copolymers via Step-Growth Polycondensation
The synthesis of siloxane block copolymers using this compound typically proceeds via a step-growth polycondensation reaction.[4] In this process, the terminal chlorine atoms of the siloxane precursor react with the functional end-groups of a co-monomer, such as a diol or a diamine, to form a larger polymer chain with the elimination of a small molecule, typically hydrogen chloride (HCl).
Reaction Mechanism: Polycondensation with a Dihydroxy-Terminated Co-monomer
The reaction with a dihydroxy-terminated co-monomer, such as polyethylene glycol (PEG), is a common strategy to create amphiphilic block copolymers. The reaction requires an HCl scavenger, typically a tertiary amine like triethylamine or pyridine, to drive the reaction to completion.
Caption: Polycondensation of this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of a polysiloxane-poly(ethylene glycol) (PDMS-b-PEG) block copolymer.
Protocol 1: Synthesis of a PDMS-b-PEG-b-PDMS Triblock Copolymer
This protocol details the synthesis of an ABA-type triblock copolymer where A is a polydimethylsiloxane block derived from this compound and B is a poly(ethylene glycol) block.
Materials:
-
This compound (95%+)
-
Poly(ethylene glycol), Mn = 1000 g/mol , dried under vacuum
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous Toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition:
-
In the flask, dissolve poly(ethylene glycol) (10.0 g, 10.0 mmol) and triethylamine (2.23 g, 22.0 mmol) in 150 mL of anhydrous toluene.
-
In the dropping funnel, prepare a solution of this compound (7.74 g, 22.0 mmol) in 50 mL of anhydrous toluene.
-
-
Reaction:
-
Cool the flask containing the PEG solution to 0 °C in an ice bath.
-
Add the this compound solution dropwise to the cooled PEG solution over a period of 1 hour with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
A white precipitate of triethylammonium chloride will form during the reaction. Remove the salt by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting viscous liquid in a minimal amount of dichloromethane and precipitate the polymer by adding it dropwise to a large volume of cold methanol with stirring.
-
Collect the precipitated polymer by filtration or decantation and wash it with fresh methanol.
-
Dry the purified polymer under vacuum at 40 °C to a constant weight.
-
Sources
Topic: Synthesis of Well-Defined Polysiloxane Copolymers via Polycondensation with 1,7-Dichlorooctamethyltetrasiloxane
An Application Note from the Office of the Senior Application Scientist
Introduction: Precision in Polysiloxane Architecture
Polysiloxanes, particularly polydimethylsiloxane (PDMS), are cornerstones of advanced materials science, prized for their unique combination of properties including high thermal stability, biocompatibility, low surface tension, and tunable mechanical properties.[1][2] Their applications are vast, ranging from sophisticated drug delivery systems and medical implants to high-performance lubricants and coatings.[3][4]
Achieving precise control over the polymer architecture—specifically molecular weight, block length, and functionality—is paramount to tailoring these materials for specific high-value applications. Simple polymerizations often yield materials with broad molecular weight distributions, limiting their performance. This application note details a robust protocol for the synthesis of well-defined polysiloxane block copolymers using 1,7-Dichlorooctamethyltetrasiloxane as a key difunctional building block.[5] This monomer allows for a precise, step-growth polycondensation reaction with hydroxyl-terminated comonomers, enabling the creation of polymers with predictable chain lengths and narrow polydispersity.
The Underlying Chemistry: Mechanism of Polycondensation
The core of this synthetic strategy lies in the classic nucleophilic substitution reaction at the silicon center. The silicon-chlorine (Si-Cl) bonds at the termini of this compound are highly electrophilic and susceptible to attack by nucleophiles. In this protocol, we utilize an α,ω-dihydroxy-terminated comonomer (such as a silanol-terminated PDMS oligomer) as the nucleophile.
The reaction proceeds as follows:
-
The hydroxyl group of the comonomer attacks the silicon atom of the dichlorosiloxane.
-
A chloride ion is displaced as a leaving group.
-
This process repeats at the other end of both molecules, leading to the formation of a longer polymer chain linked by a stable siloxane (Si-O-Si) bond.
A critical byproduct of this reaction is hydrochloric acid (HCl). According to Le Châtelier's principle, the accumulation of HCl can slow or even reverse the reaction. Therefore, the inclusion of a tertiary amine, such as pyridine, as an acid scavenger is non-negotiable. The amine irreversibly neutralizes the HCl by forming a stable ammonium salt (e.g., pyridinium hydrochloride), which precipitates from the non-polar reaction solvent, effectively driving the polymerization to completion.[6]
Caption: Polycondensation of this compound.
Experimental Design & Materials
Success in this synthesis hinges on maintaining anhydrous conditions, as the Si-Cl bonds of the monomer are highly susceptible to hydrolysis, which would lead to undesired side reactions and uncontrolled homopolymerization.[7] All glassware must be oven-dried, and all liquid transfers should be performed using dry syringes or cannulas under an inert atmosphere (e.g., Argon or Nitrogen).
Table 1: Reagents and Materials
| Reagent | CAS Number | Purity | Recommended Supplier | Notes |
| This compound | 2474-02-4 | ≥95% | Sigma-Aldrich, Gelest | Corrosive and moisture-sensitive.[5][8][9] Handle under inert gas in a fume hood. |
| α,ω-Silanol Terminated Polydimethylsiloxane (PDMS) | 70131-67-8 | - | Gelest, various | Choose a molecular weight (e.g., 1000 g/mol ) appropriate for the desired block copolymer properties. |
| Pyridine, Anhydrous | 110-86-1 | ≥99.8% | Sigma-Aldrich | Anhydrous grade is critical. Store over molecular sieves. Acts as an acid scavenger. |
| Toluene, Anhydrous | 108-88-3 | ≥99.8% | Sigma-Aldrich | Reaction solvent. Anhydrous grade is critical. |
| Methanol | 67-56-1 | ACS Grade | Fisher Scientific | Used to quench the reaction. |
| Argon or Nitrogen Gas | - | ≥99.998% | Airgas | For maintaining an inert atmosphere. |
Table 2: Required Equipment
| Equipment | Purpose |
| Three-neck round-bottom flask (250 mL) | Main reaction vessel |
| Reflux condenser with gas inlet/outlet | Prevent solvent loss and maintain inert atmosphere |
| Magnetic stirrer and stir bar | Ensure homogeneous reaction mixture |
| Dropping funnel (50 mL) | Controlled addition of the dichlorosiloxane monomer |
| Schlenk line or inert gas manifold | Provide a reliable inert atmosphere |
| Syringes and needles (dry) | Anhydrous transfer of reagents |
| Heating mantle with temperature controller | Precise temperature control of the reaction |
| Rotary evaporator | Solvent removal during work-up |
Detailed Experimental Protocol
This protocol describes the synthesis of a polysiloxane block copolymer by reacting a 1:1 molar ratio of this compound and an α,ω-silanol terminated PDMS (average Mn ≈ 1000 g/mol ).
Caption: Experimental workflow for polysiloxane synthesis.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of argon. Maintain a positive pressure of argon throughout the experiment.
-
Reactor Charging: To the flask, add the α,ω-silanol terminated PDMS (10.0 g, ~10 mmol). Using a dry syringe, add anhydrous toluene (100 mL) followed by anhydrous pyridine (1.74 mL, 21.5 mmol). The excess pyridine ensures complete neutralization of the HCl byproduct.
-
Monomer Addition: In a separate dry flask, dissolve this compound (3.51 g, 10 mmol) in 20 mL of anhydrous toluene and transfer this solution to the dropping funnel.
-
Reaction Execution: Begin vigorous stirring and heat the reaction flask to 60 °C. Once the temperature is stable, add the dichlorosiloxane solution from the dropping funnel dropwise over 30 minutes. A white precipitate of pyridinium hydrochloride should begin to form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at 60 °C for 4 hours. The reaction progress can be qualitatively monitored by the increasing viscosity of the solution.
-
Quenching: Cool the reaction mixture to room temperature. Add 5 mL of methanol and stir for 15 minutes to quench any unreacted Si-Cl end groups.
-
Work-up and Purification:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated pyridinium hydrochloride. Wash the solid cake with a small amount of toluene to recover any trapped product.
-
Combine the filtrates and transfer to a separatory funnel. Wash the organic phase sequentially with 50 mL of 1M HCl solution, followed by three 50 mL portions of deionized water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution using a rotary evaporator to yield the final polymer product. The product should be a clear, viscous liquid or gum.
-
Characterization of the Resulting Polymer
Thorough characterization is essential to validate the success of the synthesis and to understand the properties of the material.
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Causality: A successful step-growth polymerization should yield a polymer with a predictable molecular weight based on the stoichiometry of the reactants and a narrow PDI (typically < 1.8). A low molecular weight suggests an incomplete reaction or stoichiometric imbalance, while a very broad PDI might indicate side reactions like hydrolysis.
-
Protocol Insight: Toluene is the preferred eluent for polysiloxane GPC analysis. Tetrahydrofuran (THF), a common GPC solvent, is isorefractive with PDMS, rendering a standard refractive index (RI) detector ineffective.[2][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural confirmation.
-
¹H NMR: Allows for the verification of the different methyl proton environments in the copolymer blocks. Integration of the signals can confirm the copolymer composition.
-
²⁹Si NMR: This is a particularly powerful, albeit less common, technique for polysiloxanes. It provides distinct signals for the different silicon environments (e.g., in the different blocks and at the chain ends), offering unambiguous confirmation of the block copolymer structure.[11]
Table 3: Expected Polymer Characteristics
| Parameter | Expected Value/Result | Significance |
| Appearance | Clear, viscous liquid to a semi-solid gum | Indicates a high molecular weight polymer without insoluble cross-linked material. |
| Molecular Weight (Mn by GPC) | Should approach the sum of the comonomer molecular weights multiplied by the degree of polymerization. | Confirms successful chain extension. |
| Polydispersity (PDI by GPC) | < 1.8 | Indicates a well-controlled polymerization with minimal side reactions. |
| ¹H NMR Spectrum | Shows characteristic peaks for Si-CH₃ protons (~0.1 ppm) with appropriate integrations. | Verifies the chemical structure and block ratios. |
| ²⁹Si NMR Spectrum | Distinct peaks corresponding to the silicon atoms in each block of the copolymer. | Provides definitive proof of the block copolymer structure. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | 1. Impure or wet reagents/solvent. 2. Incorrect stoichiometry. 3. Insufficient reaction time or temperature. | 1. Use freshly dried, anhydrous reagents and solvents. 2. Accurately weigh all reagents; precisely determine the Mn of the starting oligomer. 3. Extend reaction time to 6-8 hours or increase temperature to 80°C. |
| High Polydispersity (PDI > 2.0) | 1. Moisture contamination leading to uncontrolled hydrolysis and homopolymerization. 2. Inefficient mixing. | 1. Rigorously maintain inert and anhydrous conditions. 2. Ensure vigorous and consistent stirring throughout the monomer addition and reaction. |
| Gel Formation in Reactor | Presence of tri- or tetra-functional impurities in the monomers, leading to cross-linking. | Use high-purity (≥95%) difunctional monomers. Characterize incoming monomers by GC-MS or NMR to check for reactive impurities. |
| Low Yield | 1. Inefficient filtration and product recovery. 2. Loss of product during aqueous work-up (emulsion formation). | 1. Thoroughly wash the filter cake with the reaction solvent. 2. Use brine during the final wash to help break any emulsions. Centrifugation may be necessary. |
References
- Polysiloxane and Polysilsesquioxane based Materials for Optoelectronic Applications and Organic Dye Integration. (2020).
- SYNTHESIS OF AMPHIPHILIC POLYSILOXANES MODIFIED WITH MULTI-CATIONIC GROUPS TO IMPROVE WETTABILITY OF POLYESTER MATERIALS - SID.
- This compound - LookChem.
- Typical polysiloxane synthesis | Download Scientific Diagram - ResearchGate.
- 1,7-Dichloro-octamethyltetrasiloxane 95 2474-02-4 - Sigma-Aldrich.
- On the Role of Tin Catalysts in Step-Growth Polymerization Reactions - ResearchGate. (2025).
- This compound | C8H24Cl2O3Si4 | CID 75584 - PubChem.
- 1,7-Dichloro-octamethyltetrasiloxane - Santa Cruz Biotechnology.
- This compound, 92% | - Gelest, Inc.
- A Review of Polysiloxanes in Terms of Their Application in Explosives - MDPI. (2021).
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021).
- Gel Permeation Chromatography Analysis of Polysiloxanes - AZoM. (2022).
- Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection.
- Fast Analysis of Polysiloxanes by Benchtop NMR - Magritek.
Sources
- 1. A Review of Polysiloxanes in Terms of Their Application in Explosives [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 92% - Gelest, Inc. [gelest.com]
- 6. mdpi.com [mdpi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1,7-Dichloro-octamethyltetrasiloxane 95 2474-02-4 [sigmaaldrich.com]
- 9. This compound | C8H24Cl2O3Si4 | CID 75584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. magritek.com [magritek.com]
Troubleshooting & Optimization
controlling molecular weight in polysiloxane synthesis from dichlorosiloxanes
Welcome to the technical support center for polysiloxane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of polysiloxanes from dichlorosiloxane precursors. Here, we will address common challenges and provide in-depth, field-proven insights to help you gain precise control over polymer molecular weight (MW) and distribution.
Section 1: Core Principles of Molecular Weight Control (FAQs)
This section covers the fundamental concepts that govern the outcome of your polymerization reaction.
Q1: What is the fundamental reaction for producing polysiloxanes from dichlorosiloxanes?
The synthesis is a two-step process initiated by the hydrolysis of a diorganodichlorosilane, such as dichlorodimethylsilane (DCDMS).[1][2][3]
-
Hydrolysis: The silicon-chlorine (Si-Cl) bonds are highly reactive towards water. They hydrolyze to form transient silanediols (R₂Si(OH)₂).[1] This reaction is rapid and exothermic.
-
Condensation: The silanediols are unstable and readily undergo self-condensation, eliminating water to form stable siloxane (Si-O-Si) bonds. This step-growth polymerization builds the linear polymer backbone.[1][4] Basic catalysts and higher temperatures generally favor the formation of higher molecular weight linear polymers.[5]
Q2: How is molecular weight primarily controlled in this reaction?
The most effective and common method for controlling molecular weight is by carefully managing the stoichiometry of the reactants, specifically by introducing a monofunctional "chain-stopper" or "end-capper".[6][7] These are reagents with only one reactive site, which terminate the polymer chain growth.
Q3: What are chain-stoppers and how do they function?
A chain-stopper is a monofunctional silane, most commonly trimethylchlorosilane ((CH₃)₃SiCl).[6][8] Because it has only one chlorine atom, its hydrolysis product, trimethylsilanol ((CH₃)₃SiOH), can react with a silanol group at the end of a growing polymer chain.[1] Once it has reacted, the chain end is "capped" with a non-reactive trimethylsilyl group, preventing any further condensation reactions at that end.[3][9] By controlling the molar ratio of the difunctional monomer (dichlorodimethylsilane) to the monofunctional chain-stopper (trimethylchlorosilane), you can pre-determine the average degree of polymerization and thus the average molecular weight.
Section 2: Troubleshooting Guide for Molecular Weight Control
This guide addresses the most common issues encountered during polysiloxane synthesis in a practical, question-and-answer format.
| Problem ID | Observed Problem | Most Likely Cause(s) | Recommended Corrective Actions & Explanations |
| MW-LOW | Molecular weight (Mw/Mn) is consistently lower than the target. | 1. Excess Chain-Stopper: The molar ratio of monofunctional to difunctional silane is too high.2. Monomer Impurity: The dichlorosilane monomer is contaminated with monofunctional impurities (e.g., trimethylchlorosilane).3. Excess Water/Catalyst: Uncontrolled water or acidic/basic catalyst concentrations can promote the formation of low-MW cyclic siloxanes.[1][5] | 1. Verify Stoichiometry: Recalculate molar ratios meticulously. Ensure accurate measurement of all reactants by mass, not volume, due to density variations.2. Verify Monomer Purity: Analyze the dichlorosilane monomer via Gas Chromatography (GC) before use. Due to very close boiling points, fractional distillation is often required to separate these silanes.[1]3. Control Reaction Conditions: Use a stoichiometric amount of water for the hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon) to exclude atmospheric moisture. |
| MW-HIGH | Molecular weight is consistently too high, or the reaction mixture gels. | 1. Insufficient Chain-Stopper: The molar ratio of monofunctional to difunctional silane is too low.2. Trifunctional Impurities: The dichlorosilane monomer is contaminated with trichlorosilanes (e.g., methyltrichlorosilane). | 1. Verify Stoichiometry: Re-evaluate and accurately measure the amount of chain-stopper added.2. Purify Monomer: Trifunctional impurities act as cross-linkers, creating branched networks that rapidly increase viscosity and lead to gelation.[1][6] Purify the monomer by fractional distillation and verify purity via GC. |
| PDI-HIGH | The Polydispersity Index (PDI) is high (>1.5), indicating a broad molecular weight distribution. | 1. Poor Reaction Control: Inconsistent mixing or a too-rapid, uncontrolled addition of water can create localized areas of high monomer concentration, leading to polymer chains initiating and growing at different rates.2. Equilibration Reactions: Residual acid or base catalyst can cause "backbiting" or chain-scrambling reactions, where the polymer backbone is cleaved and reformed, broadening the PDI over time.[5] | 1. Improve Reaction Setup: Use an efficient overhead stirrer. Add the water for hydrolysis slowly and sub-surface via a syringe pump to ensure uniform and immediate reaction.2. Neutralize and Purify: After the condensation reaction reaches the desired point, neutralize the catalyst. For example, an acid catalyst can be washed out with sodium bicarbonate solution. Remove any low-MW species and residual catalyst by stripping under vacuum. |
Section 3: Key Experimental Protocols & Workflows
Workflow for Controlled Polysiloxane Synthesis
This diagram outlines the critical decision and action points for achieving a target molecular weight.
Sources
Technical Support Center: Purification of Polysiloxanes from 1,7-Dichlorooctamethyltetrasiloxane Synthesis
Welcome to the technical support center for the purification of polysiloxanes, specifically focusing on challenges arising from the synthesis of 1,7-Dichlorooctamethyltetrasiloxane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity α,ω-dichloropolysiloxanes for subsequent polymerization or surface modification applications. We will move beyond simple protocols to address the fundamental chemistry behind common purification challenges, providing you with the expert insights needed to troubleshoot and optimize your experimental workflow.
Section 1: Understanding the Chemistry of Impurity Formation
The synthesis of this compound, a critical precursor for many silicone-based materials, is often not as straightforward as a balanced chemical equation might suggest. The primary impurities are typically not from external contamination but are inherent byproducts of the synthetic route, which commonly involves equilibrium-driven redistribution or hydrolysis reactions.
-
Redistribution Reactions: The silicon-oxygen (siloxane) bond is labile under certain conditions (e.g., in the presence of acidic or basic catalysts). This can lead to a scrambling of siloxane bonds, resulting in a mixture of linear siloxanes with varying chain lengths instead of solely the desired tetrasiloxane.
-
Hydrolysis and Condensation: The terminal silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis, even from trace atmospheric moisture. This initially forms silanol (Si-OH) groups, which can then condense with other silanols or Si-Cl groups. This process can lead to the formation of longer polymer chains or unwanted cyclic byproducts, such as Octamethylcyclotetrasiloxane (D4).
A successful purification strategy is therefore fundamentally a strategy for controlling and separating the outcomes of these side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
FAQ 1: My crude product analysis (GC/MS) shows a series of peaks instead of a single product. What are they?
Answer: This is the most frequent observation and points directly to the side reactions mentioned above. Your chromatogram likely shows a distribution of linear and cyclic siloxanes.
-
Causality: The synthesis reaction rarely goes to 100% completion for a single species due to redistribution equilibria. You are likely seeing a mixture of shorter (e.g., 1,5-dichlorohexamethyltrisiloxane) and longer (e.g., 1,9-dichlorodecamethylpentasiloxane) linear dichlorosiloxanes. You may also see peaks corresponding to cyclic siloxanes (D4, D5, etc.), which are common, thermodynamically stable byproducts.
-
Troubleshooting Steps:
-
Identify the Peaks: Compare the mass spectra of your impurity peaks with a known spectral library. Key fragments for linear siloxanes will differ from those of cyclic ones.
-
Quantify the Distribution: Integrate the peak areas in your gas chromatogram to understand the relative abundance of your target molecule versus the impurities. This will inform the rigor of the purification required.
-
Consult Physical Properties: The primary method to separate these closely related species is fractional vacuum distillation, which relies on differences in boiling points.
-
Data Table: Physical Properties of Target Product and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| 1,5-Dichlorohexamethyltrisiloxane | C₆H₁₈Cl₂O₂Si₃ | 277.45 | 184-186 |
| This compound | C₈H₂₄Cl₂O₃Si₄ | 351.52 | 222 |
| 1,9-Dichlorodecamethylpentasiloxane | C₁₀H₃₀Cl₂O₄Si₅ | 425.59 | 272 |
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 296.62 | 175 |
This table is essential for designing your distillation strategy. Note the significant boiling point differences that enable separation.
FAQ 2: My fractional distillation is not separating the impurities effectively. What am I doing wrong?
Answer: Ineffective distillation is usually a problem of insufficient separation efficiency (i.e., not enough theoretical plates) or improper parameter control.
-
Causality: The boiling points of the linear siloxane homologs, while different, can be close enough to require a highly efficient distillation column. A simple distillation setup is inadequate. Furthermore, chlorosilanes can degrade or rearrange at high temperatures, so finding the optimal balance between temperature and vacuum is critical.
-
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Distillation.
FAQ 3: My purified product turns cloudy or acidic upon storage. Why?
Answer: This is a classic sign of hydrolysis. The Si-Cl bonds at the ends of your polymer chain are reacting with ambient moisture.
-
Causality: The reaction R₃Si-Cl + H₂O → R₃Si-OH + HCl produces both a silanol and hydrogen chloride (HCl) gas. The HCl will make the material acidic and can catalyze further condensation or redistribution reactions. The silanol (Si-OH) groups are less soluble in the non-polar siloxane backbone and can phase-separate or self-condense, causing cloudiness.
-
Preventative Measures:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (Nitrogen or Argon) before use.
-
Inert Atmosphere Storage: Store the final, purified product in a sealed vessel (e.g., an ampoule or a vial with a PTFE-lined cap) under a positive pressure of inert gas.
-
Use of a Desiccator: For short-term storage, place the sealed container inside a desiccator containing a suitable drying agent.
-
Section 3: Key Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks to ensure success. As a Senior Application Scientist, I must emphasize that these are hazardous materials; always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Neutralization Wash of Crude Product
Objective: To remove residual acidic impurities (e.g., HCl) from the crude reaction mixture before distillation.
-
Preparation: Place the crude siloxane mixture in a separatory funnel under an inert atmosphere. Prepare a 5% (w/v) solution of sodium bicarbonate (NaHCO₃) in deionized water and cool it to 0-5°C in an ice bath.
-
Extraction: Slowly add the cold bicarbonate solution to the separatory funnel (approx. 1:1 volume ratio).
-
Causality: Using a cold, weak base minimizes the hydrolysis of the dichlorosiloxane while neutralizing any free HCl. A strong base could promote unwanted side reactions.
-
-
Mixing: Gently swirl the funnel to mix the layers. Do not shake vigorously , as this can cause emulsification. Vent the funnel frequently to release CO₂ gas produced from the neutralization.
-
Separation: Allow the layers to separate fully. The aqueous layer (bottom) will contain the salts, and the organic polysiloxane layer (top) contains your product. Drain and discard the aqueous layer.
-
Drying: Drain the organic layer into a flask containing anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes to remove residual water.
-
Validation & Filtration: Filter the dried organic layer through a sintered glass funnel or a funnel with a cotton plug to remove the drying agent. The resulting clear liquid is now ready for distillation.
Protocol 2: Fractional Vacuum Distillation
Objective: To separate this compound from lower and higher boiling point impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask (distilling pot), a packed distillation column (e.g., 24-inch Vigreux or, preferably, a column packed with Raschig rings or metal sponge for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed with high-vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Charge the distilling pot with the dried, crude product from Protocol 1. Add a magnetic stir bar for smooth boiling.
-
Slowly and carefully apply vacuum, aiming for a stable pressure below 5 mmHg.
-
Begin heating the distilling pot using a heating mantle.
-
Collect the Forerun: As the temperature rises, a low-boiling fraction (containing any residual solvent or shorter siloxanes) will begin to distill. Collect this "forerun" in a separate receiving flask and discard it. The head temperature should be significantly lower than your target's boiling point at that pressure.
-
Collect the Main Fraction: Once the forerun is removed, the head temperature will rise and then stabilize at the boiling point of your target compound. Switch to a clean receiving flask to collect the main product fraction.
-
Self-Validation: The key to a successful fractional distillation is a stable head temperature during the collection of the main fraction. A fluctuating temperature indicates a mixture is distilling.
-
-
Stop the Distillation: Once the majority of the main fraction has been collected, the temperature may rise again, indicating the start of higher-boiling impurities. Stop the distillation at this point, leaving a small amount of residue in the pot to avoid distilling to dryness.
-
-
Final Analysis: Analyze a small aliquot of your collected main fraction by GC-MS or NMR to confirm its purity (>97% is a common target).
Purification Workflow Diagram
Caption: Overall Purification Workflow.
References
- Method and apparatus for purification of trichlorosilane.
- Chlorosilane. chemeurope.com.
- Chlorosilane. Wikipedia.
- Process for purifying chlorosilanes by distillation.
- This compound SDS, 2474-02-4 Safety D
- This compound. LookChem.
- This compound | C8H24Cl2O3Si4 | CID 75584. PubChem.
- 1,7-Dichloro-octamethyltetrasiloxane. Santa Cruz Biotechnology.
- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. Pensoft Publishers.
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane 97.0+%, TCI America. Fisher Scientific.
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane. TCI Chemicals.
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silaniz
- Process for purifying siloxane.
- Preparation of siloxanes by redistribution.
- **Redistribution reaction of tr
Technical Support Center: Catalyst Influence on 1,7-Dichlorooctamethyltetrasiloxane Polymerization
Welcome to the technical support center for the polymerization of 1,7-Dichlorooctamethyltetrasiloxane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for achieving desired polysiloxane properties.
Part 1: Core Principles and Safety
1.1. Understanding the Monomer and Mechanism
This compound is a linear siloxane oligomer with reactive chlorosilane groups at both ends. Unlike the ring-opening polymerization (ROP) of cyclic siloxanes, this monomer undergoes polycondensation . The fundamental reaction involves the hydrolysis of the terminal Si-Cl bonds to form reactive silanols (Si-OH), which then condense with other Si-Cl or Si-OH groups to form the growing Si-O-Si polymer backbone, eliminating hydrochloric acid (HCl) as a byproduct. Catalysts are essential to control the rate and efficiency of this process.
1.2. CRITICAL SAFETY BULLETIN: Handling this compound
This monomer presents significant hazards that require strict safety protocols.
-
Corrosivity: It is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2]
-
Reactivity with Water: It reacts with moisture, including humidity in the air, to release toxic and corrosive hydrogen chloride (HCl) gas. This reaction is inherent to the polymerization process but must be controlled. Inhalation of vapors can cause severe corrosive injuries to the respiratory tract.
-
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1]
-
Skin Protection: Use impervious, flame-resistant clothing and inspect gloves (e.g., nitrile, neoprene) for integrity before use.[1]
-
Respiratory Protection: Conduct all work in a well-ventilated fume hood. If exposure limits may be exceeded, use a properly fitted respirator with an appropriate cartridge (e.g., type ABEK EN14387).
-
Part 2: The Role of the Catalyst: A Comparative FAQ
Catalyst selection is the most critical factor influencing reaction kinetics, molecular weight, and polydispersity.
Q1: What are the primary catalyst classes for this polycondensation?
There are three main classes: acidic catalysts , basic catalysts , and organometallic catalysts . Each operates via a different mechanism and offers distinct advantages and disadvantages.
Q2: When should I choose an acidic catalyst?
Acidic catalysts, such as strong protic acids (e.g., dodecylbenzenesulfonic acid, triflic acid) or Lewis acids, protonate the siloxane oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a silanol.[3][4]
-
Use Case: Effective for driving condensation reactions to completion.
-
Causality: The acidic environment promotes both the hydrolysis of Si-Cl and the subsequent condensation.[5]
-
Major Drawback: Strong acids can also catalyze "equilibration" or redistribution reactions, where the catalyst cleaves and reforms Si-O-Si bonds along the polymer backbone.[6] This can lead to a broadening of the molecular weight distribution (high PDI) and the formation of unwanted cyclic siloxanes.
Q3: What are the advantages of modern basic catalysts like phosphazenes?
Phosphazene bases are exceptionally strong, non-ionic bases that have become catalysts of choice for many siloxane polymerizations.[7][8]
-
Use Case: Achieving very high molecular weight polymers quickly and efficiently, even at low concentrations.[7][9]
-
Causality: They are powerful catalysts for both condensation and equilibration, allowing for versatile process control.[7] Their high activity means they can be used at very low levels (10-500 ppm), which minimizes contamination of the final product.[7]
-
Control Mechanism: The extreme activity of phosphazene bases can be moderated. The controlled addition of water, for example, can help manage the reaction rate and provides a more reproducible outcome.[7]
Q4: Are organometallic compounds a viable option?
Yes, particularly tin-based compounds like dibutyltin diacetate (DBDA).[10] These are typically considered condensation-specific catalysts.
-
Use Case: When a milder catalyst is needed and the primary goal is to favor the condensation reaction over backbone rearrangement.
-
Causality: Organometallic carboxylates can effectively catalyze the condensation of silanols.[10] They are less aggressive than strong acids or bases, potentially offering better control over the polymer architecture and a narrower PDI.
-
Considerations: Catalyst activity is generally lower than with phosphazenes, and removal of the metal catalyst from the final polymer may be a concern for certain high-purity applications.[11]
Data Summary: Catalyst Class Comparison
| Catalyst Type | Typical Examples | Operating Temp. | Key Advantages | Key Disadvantages |
| Acidic | Dodecylbenzenesulfonic acid (DBSA), Triflic acid | Room to elevated | Effective for condensation | Promotes side reactions (equilibration), high PDI[4][6] |
| Basic | Phosphazene Bases (e.g., P4-t-Bu) | 50-170 °C[7] | Extremely high activity at ppm levels, versatile[7][9] | Can be too reactive, requires moderation for control[7] |
| Organometallic | Dibutyltin compounds | Elevated | Good selectivity for condensation | Lower activity, potential metal contamination[10][11] |
Part 3: Experimental Protocol & Workflow Visualization
This protocol provides a self-validating framework for a controlled polycondensation using a phosphazene base catalyst. The causality behind each step is explained to ensure scientific integrity.
Workflow: Controlled Polycondensation of this compound
Caption: Experimental workflow for controlled polycondensation.
Step-by-Step Methodology
-
Reagent and Glassware Preparation (The Foundation of Trustworthiness):
-
1a. Monomer Purification: The presence of trichlorosilane impurities will lead to branching and gelation. Purify this compound via fractional distillation under reduced pressure. Causality: This ensures a strictly linear difunctional monomer, which is critical for achieving a linear high polymer.
-
1b. Drying: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Argon). Dry any solvent (e.g., toluene) over molecular sieves. Causality: Water must be treated as a reagent, not a contaminant. Uncontrolled water will lead to unpredictable hydrolysis and poor molecular weight control.
-
-
Reaction Setup and Execution:
-
2a. Assembly: Assemble the reactor, fitted with a mechanical stirrer, condenser, and inert gas inlet. Maintain a positive pressure of inert gas throughout.
-
2b. Charging Reactor: Charge the reactor with the purified monomer and anhydrous solvent.
-
2c. In-situ Silanol Formation: For this specific monomer, precise control over hydrolysis is key. Add a stoichiometric amount of deionized water (H₂O : Si-Cl molar ratio of 1:1) dropwise while stirring vigorously. This converts the dichloro- starting material into a dihydroxy-terminated oligomer, which will be the actual monomer for the subsequent polycondensation. Allow this hydrolysis to proceed for 30-60 minutes.
-
2d. Catalyst Addition: Prepare a dilute solution of the phosphazene base catalyst in anhydrous toluene. Heat the reactor to the target temperature (e.g., 100°C). Inject the catalyst solution swiftly into the reactor. Causality: Diluting the catalyst and adding it to a heated, well-stirred solution ensures rapid and homogeneous dispersion, preventing localized areas of runaway reaction.
-
2e. Polymerization: Monitor the reaction's progress by observing the increase in bulk viscosity. Samples can be taken periodically (via a syringe through a septum) to analyze molecular weight growth by Gel Permeation Chromatography (GPC).
-
-
Workup and Isolation:
-
3a. Quenching: Once the target molecular weight is reached, cool the reaction and quench the catalyst. A mild acid or a specific neutralizing agent like a silyl phosphate can be used to deactivate the phosphazene base.
-
3b. Purification: Remove the neutralized catalyst salts by filtration.
-
3c. Isolation: Remove the solvent and any remaining volatile species under reduced pressure to yield the final polysiloxane.
-
Part 4: Troubleshooting Guide
Problem 1: Low Final Molecular Weight or Stalled Conversion
-
Q: My reaction stops prematurely, and the molecular weight is much lower than expected. What went wrong?
-
A: This is a classic issue of chain termination. Consider these causes:
-
Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. Action: Always handle and store catalysts under inert conditions. Test activity on a small, reliable batch.[12]
-
Monofunctional Impurities: Impurities with a single reactive group (e.g., trimethylchlorosilane) in your monomer will act as "chain stoppers," capping the polymer ends and preventing further growth. Action: Re-purify the monomer by fractional distillation.
-
Insufficient Catalyst Loading: The catalyst concentration may be too low to drive the reaction to high conversion, especially as viscosity increases. Action: Incrementally increase the catalyst loading in a stepwise manner on small-scale optimization runs.[12]
-
Problem 2: Product Has a Very Broad Molecular Weight Distribution (High PDI)
-
Q: GPC analysis shows a PDI > 2.0. How can I achieve a more uniform polymer?
-
A: A high PDI points to uncontrolled side reactions. The primary culprit is often equilibration.
-
Aggressive Catalyst/Temperature: Using a very strong acid or base catalyst at high temperatures promotes the random cleavage and reformation of siloxane bonds along the polymer backbone, scrambling the chain lengths.[6] Action: Lower the reaction temperature.[12] If using an acid, switch to a milder catalyst system like an organotin compound that is more selective for condensation.
-
Poor Mixing: Inefficient stirring can create "hot spots" of high catalyst concentration, leading to non-uniform polymerization. Action: Ensure the stirring is vigorous and the reactor design prevents dead zones, especially as viscosity builds.
-
Problem 3: The Reaction Mixture Formed a Gel
-
Q: My entire reaction solidified into an insoluble gel. Is it salvageable?
-
A: Gelation indicates the formation of a cross-linked network and is generally irreversible. The cause is the presence of reactants with a functionality greater than two.
-
Monomer Impurities: The most likely cause is the presence of tri- or tetrachlorosilanes (e.g., methyltrichlorosilane) in your this compound starting material. Action: Rigorous purification of the monomer is non-negotiable. Use Gas Chromatography (GC) to verify purity before polymerization.
-
Unintended Side Reactions: Certain extreme conditions could potentially lead to side reactions that create cross-linking sites. Action: Review your reaction temperature and catalyst choice to ensure you are operating within a well-established range for linear polymerization.
-
Visualizing the Polycondensation Mechanism
Caption: Simplified polycondensation pathway.
References
- Polymerization of siloxanes. (US6284859B1).
- Catalyst for synthesis of siloxanes. (WO2015026691A1).
- Synthesis of Polysiloxanes with Functional Groups by Using Organometallic Carboxylate Catalysts.Bulletin of the Korean Chemical Society.
- Preparation of MgCl2-Supported Ziegler-Natta Catalysts via New Surfactants Emulsion for Propylene Polymeriz
- This compound.PubChem.
- This compound SDS.ECHEMI.
- How Does Siloxane Ring-Opening Polymeriz
- 1,7-Dichloro-octamethyltetrasiloxane 95%.Sigma-Aldrich.
- Acid-catalyzed process for the production of cyclosiloxanes. (US5247116A).
- Upgrade Traditional KOH Catalyzed Ring-Opening Polymerization of Cyclosiloxanes to More Efficient Process by Adding Catalytic Phosphazenium Salt as Coc
- Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4.Journal of Macromolecular Science, Part A.
- Silicon Polymers: Preparations of Bouncing Putty (Silly Putty).MSU Chemistry.
- Tin Catalysts for Silicone Applic
- Polymerisation of siloxanes. (EP1008611A2).
- Technical Support Center: Optimizing Reaction Conditions for Tetradecamethylcycloheptasiloxane (D7)
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane.TCI Chemicals.
Sources
- 1. echemi.com [echemi.com]
- 2. 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | 2474-02-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nanochemres.org [nanochemres.org]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]
- 6. US5247116A - Acid-catalyzed process for the production of cyclosiloxanes - Google Patents [patents.google.com]
- 7. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1008611A2 - Polymerisation of siloxanes - Google Patents [patents.google.com]
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- 11. reaxis.com [reaxis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Hydrolysis of 1,7-Dichlorooctamethyltetrasiloxane
Welcome to the technical support center for handling reactions involving 1,7-Dichlorooctamethyltetrasiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the hydrolysis of this reactive siloxane precursor. Our goal is to equip you with the knowledge to control your reactions, troubleshoot common issues, and ensure the synthesis of well-defined polysiloxanes.
Understanding the Chemistry: The "Why" Behind the "How"
This compound is a bifunctional chlorosilane, a key building block in silicone chemistry. The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis, reacting readily with water to form silanols (Si-OH).[1] These silanols are unstable and rapidly condense with each other to form stable siloxane (Si-O-Si) bonds, releasing hydrogen chloride (HCl) as a byproduct.[1] This process is the foundation for producing a variety of linear and cyclic polysiloxanes.[1][2]
The control of this hydrolysis and subsequent condensation is paramount to achieving the desired polymer properties, such as molecular weight, viscosity, and the ratio of linear to cyclic species. Uncontrolled hydrolysis can lead to a mixture of undesired products, gels, or inconsistent batch-to-batch results.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound initially produces the corresponding disilanol, which is highly reactive. This intermediate then undergoes intermolecular or intramolecular condensation to form a mixture of linear, hydroxyl-terminated polysiloxanes and cyclic polysiloxanes. The primary byproduct of the hydrolysis reaction is hydrogen chloride (HCl).[1]
Q2: How can I control the molecular weight of the resulting polysiloxane?
Controlling the molecular weight is a critical aspect of polysiloxane synthesis. While precise control can be challenging with direct hydrolysis of dichlorosilanes, several strategies can be employed.[3] The stoichiometry of the reactants, particularly the ratio of the dichlorosilane to a monofunctional chain-stopper like trimethylchlorosilane, can be adjusted to limit chain growth.[1] Additionally, controlling the reaction conditions such as temperature and the rate of water addition can influence the final molecular weight. For highly precise control over low-molecular-weight oligosiloxanes, alternative methods like ring-opening polymerization of cyclosiloxanes may be more suitable.[3][4]
Q3: What is the role of a catalyst in the hydrolysis reaction?
While the hydrolysis of chlorosilanes is generally rapid, catalysts can be used to influence the reaction rate and selectivity. Both acids and bases can catalyze the condensation of silanols. For instance, the use of a copper catalyst is prominent in the industrial synthesis of methylchlorosilanes.[5] The choice of catalyst can impact the final polymer structure and molecular weight distribution.
Q4: What are common side reactions and how can they be minimized?
A common side reaction is the formation of cyclic polysiloxanes, which can be favored under certain conditions.[1] To minimize cyclization and promote the formation of linear polymers, the hydrolysis can be carried out in a suitable solvent and at a controlled temperature. Another potential issue is the formation of gels due to excessive cross-linking, which can occur if there are any trifunctional chlorosilane impurities present. Using high-purity this compound is crucial to avoid this.
Q5: How should I handle the hydrogen chloride (HCl) byproduct?
The generation of HCl gas is a significant safety concern.[6][7] All reactions must be conducted in a well-ventilated fume hood. The HCl can be neutralized by bubbling the off-gas through a basic solution, such as sodium bicarbonate or sodium hydroxide. For larger scale reactions, a dedicated acid gas scrubber is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction mixture becomes excessively viscous or forms a gel. | 1. Presence of trifunctional chlorosilane impurities causing cross-linking. 2. Uncontrolled, rapid hydrolysis leading to a high concentration of reactive silanols. 3. Insufficient solvent to maintain a manageable viscosity. | 1. Verify the purity of the this compound using techniques like GC-MS. 2. Slow down the rate of water addition or add the dichlorosilane to the water/solvent mixture. Control the reaction temperature, often at lower temperatures to moderate the reaction rate. 3. Increase the solvent volume to dilute the reactants. |
| Low yield of the desired linear polysiloxane. | 1. Predominant formation of cyclic polysiloxanes. 2. Incomplete reaction due to insufficient water or short reaction time. 3. Loss of volatile low molecular weight species during workup. | 1. Adjust reaction conditions to favor linear chain growth (e.g., lower temperature, use of a suitable solvent). 2. Ensure a stoichiometric or slight excess of water is used. Monitor the reaction progress using FTIR or NMR to confirm the disappearance of the Si-Cl bond. 3. Use gentle workup procedures and avoid excessive heating during solvent removal. |
| Inconsistent molecular weight between batches. | 1. Variations in the moisture content of the solvent or atmosphere. 2. Inconsistent rate of addition of reactants. 3. Fluctuations in reaction temperature. | 1. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Employ a syringe pump or a dropping funnel for precise and consistent addition of reactants. 3. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a stable temperature. |
| Product appears cloudy or contains solid precipitates. | 1. Incomplete hydrolysis, leaving unreacted chlorosilane. 2. Precipitation of insoluble high molecular weight polymers or cross-linked material. 3. Formation of insoluble salts if a neutralizing agent is used directly in the reaction mixture. | 1. Add a small amount of additional water and continue stirring. Monitor for the disappearance of the Si-Cl peak by FTIR. 2. Filter the product. Re-evaluate reaction conditions to prevent the formation of insoluble fractions. 3. If neutralization is performed in the reaction mixture, choose a base that forms a soluble salt or perform a separate aqueous workup to remove salts. |
Experimental Protocols & Monitoring
Protocol 1: Controlled Hydrolysis for Linear Polysiloxane Synthesis
This protocol outlines a general procedure for the controlled hydrolysis of this compound to favor the formation of linear polysiloxanes.
Materials:
-
This compound (high purity)
-
Anhydrous toluene (or other suitable inert solvent)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Reaction vessel with a mechanical stirrer, dropping funnel, condenser, and nitrogen/argon inlet
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Charging the Reactor: In the reaction vessel, dissolve a known amount of this compound in anhydrous toluene.
-
Controlled Water Addition: In the dropping funnel, prepare a solution of deionized water in toluene. The amount of water should be stoichiometric to the Si-Cl bonds.
-
Reaction: Begin stirring the dichlorosilane solution and slowly add the water/toluene mixture dropwise over a period of 1-2 hours. Maintain the reaction temperature at a controlled level (e.g., 0-10 °C) using an ice bath.
-
Monitoring: Periodically take small aliquots of the reaction mixture (under inert atmosphere) to monitor the progress by FTIR or NMR spectroscopy. Look for the disappearance of the Si-Cl stretching band (around 540-450 cm⁻¹) in the FTIR spectrum.
-
Workup: Once the reaction is complete, slowly add the reaction mixture to a stirred solution of saturated sodium bicarbonate to neutralize the HCl. Separate the organic layer, wash it with deionized water until the aqueous layer is neutral, and then dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the polysiloxane product.
Analytical Monitoring Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: A powerful tool for real-time monitoring of the hydrolysis reaction.[8] The disappearance of the Si-Cl bond absorption and the appearance of Si-O-Si stretching bands can be tracked to determine the reaction endpoint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can provide detailed structural information about the resulting polysiloxanes, including the identification of end-groups and the degree of condensation.[9]
-
Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight and molecular weight distribution of the synthesized polymer.[10][11][12] It is important to choose a suitable solvent for GPC analysis of polysiloxanes, as common solvents like THF may not provide a good signal.[11][13] Toluene is often a better choice.[11][13]
Visualization of Key Processes
Hydrolysis and Condensation Pathway
Caption: The two-stage process of hydrolysis of the Si-Cl bond followed by condensation of the resulting silanols.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common issues during hydrolysis reactions.
Safety First: Handling Chlorosilanes
This compound and other chlorosilanes are corrosive and react vigorously with water.[6][7][14] Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to corrosive materials.[15] Be aware of the potential for exposure to HCl vapor.[7] In case of a spill, do not use water to clean it up, as this will accelerate the release of HCl. Use an inert absorbent material.
References
- Seyferth, D. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics.
- Rochow, E. G. The Direct Synthesis of Organosilicon Compounds. J. Am. Chem. Soc.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center.
- Synthesis of Polysilazane by Ammonolysis of Dichlorosilane in a Nucleophilic Solvent. Russian Journal of Applied Chemistry.
- Polymerisation of dimethyl dichlorosilane in the presence of water.
- 1,7-Dichloro-octamethyltetrasiloxane Safety D
- Synthesis and characterization of polar polysiloxanes.
-
Gel Permeation Chromatography Analysis of Polysiloxanes. AZoM. [Link]
- Chlorosilane Safety Guide. Scribd.
- This compound SDS. ECHEMI.
- (a) FTIR and (b) ¹H−NMR of PDMS and D4 (c) ²⁹Si−NMR spectra of PDMS.
- US7208617B2 - Hydrolysis of chlorosilanes.
- Application Notes and Protocols for the Hydrolysis of Tetradecamethylcycloheptasiloxane (D7). Benchchem.
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. MDPI.
- Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection. Agilent.
- Synthesis and Characteriz
- Functional polysiloxanes: a novel synthesis method and hydrophilic applic
- Improve Your Handling of Chlorosilanes.
- Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents.
- Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. MDPI.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Agilent.
- Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Springer.
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.
- WO2019060475A2 - Synthesis of organo chlorosilanes
- Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes.
- Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. University of Toronto.
- GPC analysis of polysiloxanes.
- Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega.
- Pro-Handling of Reactive Chemicals — Policy and Procedure Library. University of Louisville.
- US20220025125A1 - Methods for making polyfunctional organosiloxanes and compositions containing same.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H24Cl2O3Si4 | CID 75584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Now you see me and now you don’t: GPC analysis of polysiloxanes | Malvern Panalytical [malvernpanalytical.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
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- 15. globalsilicones.org [globalsilicones.org]
minimizing polydispersity in polysiloxane synthesis
A Senior Application Scientist's Guide to Minimizing Polydispersity
Welcome to the technical support center for advanced polysiloxane synthesis. This guide is designed for researchers, scientists, and drug development professionals who require precise control over polymer characteristics for high-performance applications. Achieving a low polydispersity index (PDI) is critical for ensuring batch-to-batch reproducibility, predictable material properties, and optimal performance in fields ranging from medical devices to advanced electronics.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal relationships between experimental parameters and polymer dispersity. Here, we address the common challenges and questions that arise during the synthesis of well-defined polysiloxanes.
Core Principles for Achieving Low Polydispersity
Minimizing the PDI of polysiloxanes hinges on establishing a controlled or "living" polymerization environment. In such a system, the rates of initiation and propagation are significantly faster than the rates of chain termination and undesirable side reactions. The foundational pillars for achieving this are:
-
Controlled Polymerization Architecture: Employing a living polymerization technique, such as anionic ring-opening polymerization (AROP), is paramount.[1] These methods allow for the sequential addition of monomers to a growing polymer chain without termination, leading to a narrow molecular weight distribution.[2]
-
Reagent Purity: The presence of impurities, particularly water or other protic species, can act as unintended initiators or terminating agents, leading to the formation of new polymer chains with different lengths or halting chain growth prematurely.[3]
-
Kinetic vs. Thermodynamic Control: The synthesis must be conducted under kinetic control, where the desired polymerization reaction is much faster than competing side reactions like "back-biting."[4] Back-biting leads to intramolecular cyclization and chain-scrambling, which randomizes chain lengths and significantly broadens the PDI.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My final polymer has a high Polydispersity Index (PDI > 1.5). What are the most likely causes?
A high PDI is a common issue that typically points to a loss of control over the polymerization process. Several factors, often interconnected, can be responsible.[6]
-
Primary Cause - Unwanted Termination: The most frequent culprit is the presence of protic impurities (e.g., water) in your monomer, solvent, or initiator. These impurities react with the highly reactive propagating chain ends, terminating their growth. This stops chains at various lengths, leading to a broad distribution of molecular weights.
-
Secondary Cause - Chain Scrambling Reactions: In many polysiloxane syntheses, especially those approaching equilibrium, the propagating chain end can attack a siloxane bond within its own chain ("back-biting") or another polymer chain.[4] This process breaks and reforms chains, effectively randomizing their lengths and increasing the PDI. This is particularly prevalent in base-catalyzed equilibrations, which typically yield polymers with a PDI of ≥ 2.[2]
-
Other Potential Causes:
-
Slow Initiation: If the initiation rate is not significantly faster than the propagation rate, monomer will be consumed while new chains are still being formed, broadening the PDI.
-
Temperature Fluctuations: Poor temperature control can alter the rates of initiation, propagation, and termination reactions unevenly throughout the process.
-
Poor Mixing: Inadequate mixing can create localized areas of high monomer or initiator concentration, leading to non-uniform chain growth.[6]
-
Q2: How do I choose the right monomer for a low PDI synthesis?
The choice of monomer is critical and is dictated by the need for a kinetically controlled reaction.
For achieving the lowest possible PDI, hexamethylcyclotrisiloxane (D3) is the monomer of choice.[2] The high ring strain of the three-membered siloxane ring makes it highly susceptible to ring-opening polymerization. This high reactivity allows the propagation rate to be significantly faster than competing back-biting reactions, which is the essence of a kinetically controlled, living polymerization.[7]
In contrast, octamethylcyclotetrasiloxane (D4) , while more common in industrial-scale synthesis, has significantly less ring strain. Its polymerization is often performed under thermodynamic control, leading to an equilibrium mixture of linear polymer and about 15% cyclic oligomers, resulting in a broad PDI.[5][7]
Q3: What is the best polymerization technique for achieving a PDI < 1.2?
Living Anionic Ring-Opening Polymerization (AROP) is the gold standard for synthesizing polysiloxanes with a low PDI.[2] This technique embodies the principles of a controlled polymerization:
-
Fast and Quantitative Initiation: An organolithium initiator (e.g., n-butyllithium) rapidly opens the strained cyclic monomer (ideally D3) to create lithium siloxanolate active centers.[2]
-
Controlled Propagation: The active centers propagate by sequentially adding monomer units. The use of a polar aprotic solvent like tetrahydrofuran (THF) helps to create a loose ion pair between the siloxanolate and the lithium counter-ion, facilitating smooth propagation.[2]
-
Absence of Termination: In a meticulously purified, anhydrous system, there are no inherent termination steps. The polymer chains remain "living" until deliberately terminated with a quenching agent.
This level of control allows for the synthesis of polymers where the final molecular weight is determined by the initial monomer-to-initiator ratio and the PDI is typically very low (< 1.2).
Q4: My Gel Permeation Chromatography (GPC) results show a broad tail towards the low molecular weight region. What does this indicate?
A broad tail or distinct peaks in the low molecular weight region of a GPC chromatogram are classic signs of unwanted cyclic oligomers . This is a direct result of the "back-biting" side reaction, where the active anionic end of a growing polymer chain attacks a siloxane bond further up its own backbone, cleaving off a small cyclic molecule (like D4, D5, etc.) and creating a new, shorter "living" chain.[4]
This issue indicates that your polymerization is not under full kinetic control and is drifting towards thermodynamic equilibrium. To troubleshoot this:
-
Lower the Reaction Temperature: Reducing the temperature will slow down all reactions, but it disproportionately slows the back-biting reaction compared to the ring-opening propagation of a strained monomer like D3.
-
Shorten the Reaction Time: Allow the polymerization to proceed only to high monomer conversion (e.g., >95%) and then promptly terminate it. Prolonged reaction times after monomer consumption provide more opportunity for back-biting to occur.[8]
-
Ensure Use of Strained Monomer: This issue is far more pronounced with less strained monomers like D4. Confirm you are using D3 for syntheses requiring minimal PDI.
Q5: How can I prevent 'back-biting' and the formation of cyclic side products?
Preventing back-biting is about maintaining kinetic control over the reaction.[4] The goal is to ensure the rate of propagation (R_p) is vastly greater than the rate of back-biting (R_bb).
| Strategy | Mechanism of Action |
| Use Strained Monomers (D3) | The high ring strain of D3 provides a low activation energy pathway for propagation, making R_p >> R_bb.[2][7] |
| Lower Reaction Temperature | Back-biting has a higher activation energy than D3 propagation. Lowering the temperature (e.g., to 0°C or below) significantly reduces R_bb while still allowing R_p to proceed at a reasonable rate. |
| Use a Promoter/Solvent System | Polar aprotic solvents like THF or promoters like DMF can accelerate the desired ring-opening propagation.[2][8] |
| Terminate at High Conversion | Once the monomer is consumed, only back-biting and other chain-scrambling reactions can occur. Terminating the reaction promptly after reaching >95% monomer conversion is crucial.[2] |
Q6: Can I reduce the PDI of my already synthesized polymer?
Yes, post-synthesis purification can be effective, although it is often more labor-intensive than optimizing the synthesis itself. The primary method is fractionation , which separates the polymer chains based on their size.[9]
-
Fractional Precipitation: This involves dissolving the polymer in a good solvent and gradually adding a non-solvent. The highest molecular weight chains will precipitate first and can be collected. Subsequent additions of the non-solvent will precipitate progressively smaller chains.
-
Preparative Size Exclusion Chromatography (SEC): This is a highly effective but often costly and time-consuming method that separates molecules based on their hydrodynamic volume, allowing for the collection of very narrow fractions.
-
Centrifugation: For some systems, high-speed centrifugation can be used to separate polymer fractions by size.[10]
It is important to note that while these methods can narrow the PDI, they may also result in a significant loss of material.[10]
Data Presentation
Table 1: Comparison of Common Polymerization Methods for Polysiloxane Synthesis
| Polymerization Method | Typical Monomer(s) | Typical Initiator/Catalyst | Control Mechanism | Achievable PDI | Key Advantages | Major Disadvantages |
| Living Anionic ROP | D3 | Organolithium (e.g., n-BuLi) | Kinetic | < 1.2 | Precise MW control, low PDI, functional end-groups possible.[2] | Requires stringent anhydrous conditions, sensitive to impurities.[11] |
| Equilibrium Anionic/Cationic ROP | D4, D5 | Strong Base (KOH) or Acid (H₂SO₄) | Thermodynamic | ~2.0 or higher | Industrially scalable, less sensitive to impurities.[2][6] | Broad PDI, formation of cyclic oligomers, less MW control.[2] |
| Piers-Rubinsztajn (PR) Reaction | Hydrosiloxanes, Alkoxysilanes | B(C₆F₅)₃ (BCF) | Step-Growth/Condensation | Variable (can be < 1.2) | Metal-free, mild conditions, high efficiency.[12][13] | Can lead to high PDI if not carefully controlled (e.g., drop rate).[13] |
| Hydrolytic Polycondensation | Dichlorosilanes | Water | Step-Growth | > 2.0 | Traditional industrial method. | Uncontrollable structure, strong acid by-products, high PDI.[12][13] |
Visualizations
Diagram 1: Mechanism of Living Anionic Ring-Opening Polymerization (AROP)
This diagram illustrates the key steps in achieving a low PDI polysiloxane via the living AROP of hexamethylcyclotrisiloxane (D3).
Caption: Workflow for controlled polysiloxane synthesis via AROP.
Diagram 2: Troubleshooting Flowchart for High PDI
This flowchart provides a logical sequence for diagnosing the root cause of high polydispersity in a polysiloxane synthesis experiment.
Caption: A logical guide to diagnosing sources of high PDI.
Experimental Protocols
Protocol 1: Purification of Hexamethylcyclotrisiloxane (D3) Monomer
Rationale: D3 monomer is susceptible to hydrolysis, which opens the ring to form linear silanols. These diol impurities can interfere with initiation and chain growth in AROP. This protocol removes these impurities.
Materials:
-
Hexamethylcyclotrisiloxane (D3), as received
-
Calcium hydride (CaH₂), handling with care under inert atmosphere
-
Anhydrous hexane
-
Standard distillation apparatus or sublimation equipment
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Pre-drying: In a round-bottom flask equipped with a magnetic stir bar, dissolve the as-received D3 monomer in a minimal amount of anhydrous hexane.
-
Stirring over Drying Agent: Add a small amount of CaH₂ (approx. 1-2% w/w) to the solution. Seal the flask and stir the slurry at room temperature for at least 4 hours (or overnight) to quench any water and hydrolyze silanol impurities.
-
Purification:
-
Method A (Distillation): Filter the mixture under an inert atmosphere (e.g., via cannula) into a clean, dry distillation flask. Distill the D3 under atmospheric pressure (boiling point ~134°C). Collect the purified D3 in a receiving flask that has been flame-dried and is under an inert atmosphere.
-
Method B (Sublimation): For the highest purity, after filtering off the CaH₂, remove the solvent under reduced pressure. Gently heat the resulting solid D3 under vacuum. The pure D3 will sublime and collect on a cold finger or the cooler upper parts of the flask.
-
-
Storage: Immediately transfer the purified, white crystalline D3 into a sealed container inside a glovebox or desiccator. Purified D3 is still hygroscopic and should be handled with care.
Protocol 2: Controlled Anionic Ring-Opening Polymerization (AROP) of D3
Rationale: This protocol details the synthesis of a low-PDI polydimethylsiloxane (PDMS) by leveraging the high reactivity of purified D3 monomer under kinetically controlled conditions.
Materials:
-
Purified hexamethylcyclotrisiloxane (D3) (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous hexanes
-
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Chlorotrimethylsilane (Me₃SiCl), distilled
-
Flame-dried glassware, Schlenk line, magnetic stirrer, syringes
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: In the glovebox, weigh the desired amount of purified D3 into the reaction flask. Remove the flask from the glovebox, place it on the Schlenk line, and use a syringe to add anhydrous hexanes and anhydrous THF (a typical solvent ratio might be 2:1 hexanes:THF). Stir until the D3 is fully dissolved.
-
Initiation: Cool the reaction mixture to room temperature or 0°C. Calculate the required volume of n-BuLi solution based on the target molecular weight ([Monomer]/[Initiator] ratio). Slowly add the n-BuLi solution dropwise via syringe. A slight yellowish tint may appear. Allow the initiation to proceed for 30-60 minutes.[2]
-
Propagation: Monitor the reaction progress by periodically taking small aliquots (via syringe, under inert gas) and analyzing them by ¹H NMR or GPC to track monomer consumption. The reaction is typically allowed to proceed for several hours until >95% monomer conversion is achieved.[2]
-
Termination: Once the desired conversion is reached, quench the "living" anionic chain ends by adding a slight excess of chlorotrimethylsilane (Me₃SiCl). This will cap the polymer chains. Let the mixture stir for an additional hour.
-
Work-up and Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol. The PDMS will separate as a viscous oil or solid.
-
Purification: Wash the isolated polymer several times with deionized water to remove lithium salts.[2] Dissolve the polymer in a minimal amount of a solvent like hexanes, dry the organic layer with anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the final, purified PDMS.
-
Characterization: Characterize the final polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using GPC.
References
-
Egorov, M. P., et al. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Oriental Journal of Chemistry, 34(2). Available at: [Link]
-
Goff, J., Kimble, E., & Arkles, B. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. ACS Symposium Series. Available at: [Link]
-
Zhang, Z., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Materials, 12(2), 304. Available at: [Link]
-
Konark Silicone Technologies. Polydispersity in PDMS: Causes, Effects and Properties. Available at: [Link]
-
Request PDF. (2025). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. ResearchGate. Available at: [Link]
-
Fuchise, K., et al. (2021). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization. Polymer Chemistry, 12(23), 3374-3386. Available at: [Link]
-
Zhang, Z., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. MDPI. Available at: [Link]
-
Request PDF. (2025). Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. ResearchGate. Available at: [Link]
-
Walczak, M., et al. (2024). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. International Journal of Molecular Sciences, 25(12), 6801. Available at: [Link]
-
Brook, M. A., et al. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions. Available at: [Link]
-
Shoichet, M. S., et al. (2000). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. University of Toronto. Available at: [Link]
-
Wang, Y. (2018). How to decrease the Polymer dispersity index (PDI) in the synthesis of polymeric micelle. ResearchGate. Available at: [Link]
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Available at: [Link]
-
Arkles, B. (2020). Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. Polymers, 12(12), 2993. Available at: [Link]
-
Li, Y., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. ResearchGate. Available at: [Link]
- Google Patents. (1998). Process for purifying siloxane.
-
Frey, H. (2012). Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok. Available at: [Link]
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Request PDF. (2025). Design and synthesis of non-crystallizable, low-T g polysiloxane elastomers with functional epoxy groups through anionic copolymerization and subsequent epoxidation. ResearchGate. Available at: [Link]
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Pergal, M. V., et al. (2016). In Vitro Biocompatibility Evaluation of Novel Urethane–Siloxane Co-Polymers. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Kinetically controlled siloxane ring-opening polymerization. ResearchGate. Available at: [Link]
-
Polymeris, G. S., et al. (2022). Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. Polymers, 14(21), 4735. Available at: [Link]
-
Request PDF. (2025). Polysiloxanes: Synthesis and purification of silicon obtained from Iran's domestic micronized sand. ResearchGate. Available at: [Link]
-
Chellappan, B., et al. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation?. Journal of Controlled Release, 361, 137-155. Available at: [Link]
-
Momper, B., et al. (2019). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Nature Communications, 10(1), 2899. Available at: [Link]
-
Chambers, D. M., et al. (2005). Identification and elimination of polysiloxane curing agent interference... Analytical Chemistry, 77(9), 2912-9. Available at: [Link]
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Technical Support Center: Scale-Up of 1,7-Dichlorooctamethyltetrasiloxane Polymerization
Welcome to the technical support center for advanced siloxane polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production involving the polymerization of 1,7-Dichlorooctamethyltetrasiloxane. We will move beyond basic protocols to address the critical challenges of scale-up, focusing on the causality behind experimental choices to ensure reproducible, high-quality outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Monomer Integrity and Handling
Question: What are the most critical safety and handling precautions for this compound on a larger scale?
Answer: Handling this compound (CAS 2474-02-4) requires stringent safety protocols due to its chemical properties. On a larger scale, these risks are amplified.
-
Corrosivity and Moisture Sensitivity: The monomer is classified as corrosive and causes severe skin burns and eye damage.[1] It reacts rapidly with moisture, including humidity in the air, to hydrolyze.[2] This hydrolysis releases corrosive hydrogen chloride (HCl) gas. Therefore, all handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.
-
Inhalation Hazard: The monomer and its hydrolysis byproduct, HCl, are toxic inhalation hazards that can cause severe damage to the respiratory tract.[1] All transfers and reactions should be conducted in a well-ventilated fume hood or a closed-system reactor.
-
Storage: The material should be stored under an inert gas in a cool, dry, well-ventilated area away from moisture and incompatible materials. Containers must be kept tightly sealed.
Question: My bulk container of this compound appears slightly cloudy. Can I still use it for polymerization?
Answer: Cloudiness is a strong indicator of partial hydrolysis. The Si-Cl bonds have reacted with ambient moisture to form silanols (Si-OH) and HCl. This process can lead to the formation of higher molecular weight siloxane oligomers through self-condensation, which may appear as a haze or precipitate.
Why this is a problem for scale-up: Using hydrolyzed monomer is highly discouraged as it introduces three major sources of error:
-
Unknown Stoichiometry: You are no longer working with the pure monomer, making it impossible to accurately control the stoichiometry of your polymerization, which is critical for achieving the target molecular weight.
-
Uncontrolled Initiation: The silanol impurities can act as initiators or co-reactants, leading to a broader molecular weight distribution and potentially bimodal populations.
-
Inconsistent Reaction Kinetics: The presence of pre-formed oligomers and silanols will alter the reaction kinetics, making batch-to-batch reproducibility a significant challenge.
Recommended Action: For critical applications, it is best to use a fresh, clear batch of the monomer. If this is not possible, the monomer can be purified by fractional distillation under reduced pressure. However, this must be done with extreme care to ensure anhydrous conditions are maintained throughout the process.
| Property | Value | Source |
| CAS Number | 2474-02-4 | [1] |
| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [3] |
| Molecular Weight | 351.52 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | ~222 °C | [2] |
| Density | ~1.011 g/mL at 25 °C | |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture | [2] |
Table 1: Key physical and chemical properties of this compound.
Section 2: Scaling the Reaction: From Bench to Pilot
Question: My polymerization works perfectly at 100g scale, but when I tried a 2kg batch, I experienced a dangerous temperature spike. What caused this and how can I prevent it?
Answer: This is a classic scale-up challenge related to thermal management. The polycondensation of chlorosilanes is an exothermic process.[4] The fundamental issue lies in the relationship between volume and surface area as you scale up.
-
Causality (The "Why"): The heat generated by the reaction is proportional to the volume of the reactants (which increases by a cube, r³). However, the heat dissipated from the reactor is proportional to its surface area (which only increases by a square, r²). As the batch size increases, the ability to remove heat cannot keep pace with the rate of heat generation, leading to a rapid temperature increase, or "thermal runaway."
Mitigation Strategies for Scale-Up:
-
Controlled Monomer Addition: Instead of adding all reactants at once, use a programmable pump to add the this compound slowly to the reaction vessel. This allows you to control the rate of reaction and, consequently, the rate of heat generation.
-
Use of a Solvent: Performing the polymerization in a suitable, anhydrous solvent can help to moderate the temperature by increasing the thermal mass of the system and aiding in heat transfer.
-
Reactor Design: Ensure your larger reactor has adequate cooling capacity (e.g., a jacketed vessel with a high-efficiency chiller) and an appropriate agitator design to ensure uniform temperature throughout the batch.
-
Real-time Monitoring: Implement temperature probes that provide continuous feedback to control both the addition rate and the cooling system.
Question: As my scaled-up reaction progresses, the viscosity increases so much that my overhead stirrer can no longer mix it effectively. What are my options?
Answer: A significant increase in viscosity is a positive sign that you are building high molecular weight polymer. However, poor mixing at this stage is detrimental, leading to a heterogeneous product with a broad molecular weight distribution and potential gelation due to localized "hot spots."
Solutions for High Viscosity Systems:
-
Mechanical Solutions:
-
High-Torque Agitator: The most direct solution is to use a reactor equipped with a high-torque motor and a specialized agitator designed for viscous materials, such as an anchor or helical impeller.
-
Reactor Baffles: Ensure the reactor has baffles to prevent the entire viscous mass from rotating as a single block (vortexing) and to promote turbulent, distributive mixing.
-
-
Chemical & Process Solutions:
-
Solution Polymerization: As mentioned for thermal control, conducting the reaction in a solvent is the most common way to manage viscosity. The solvent choice is critical; it must be inert to the reactants and easily removable post-polymerization.
-
End-capping: If extremely high molecular weight is not the primary goal, you can add a monofunctional chlorosilane as a chain-capping agent to control the final viscosity and molecular weight.
-
// Critical Control Points ccp1 [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Moisture\nControl"]; ccp2 [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Thermal\nControl"]; ccp3 [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Viscosity\nManagement"]; ccp4 [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Byproduct\nRemoval"];
Dry -> ccp1 [style=dashed, arrowhead=none]; Add -> ccp2 [style=dashed, arrowhead=none]; Monitor -> ccp3 [style=dashed, arrowhead=none]; Byproduct -> ccp4 [style=dashed, arrowhead=none]; } } Caption: A typical workflow for scaling up siloxane polymerization, highlighting critical control points.
Section 3: Troubleshooting Polymerization Outcomes
Question: My final polymer consistently has a low molecular weight and a high polydispersity index (PDI). What are the most likely causes?
Answer: Achieving a high molecular weight with a low PDI is a sign of a well-controlled polymerization. Deviations point to specific issues in your process. This is one of the most common troubleshooting scenarios in polycondensation reactions.
Troubleshooting Guide: Low Molecular Weight / High PDI
| Potential Cause | Scientific Explanation (The "Why") | Recommended Action |
| Imprecise Stoichiometry | Polycondensation requires a near-perfect 1:1 molar ratio of reactive end-groups to build long chains. Any deviation leaves an excess of one type of end-group, limiting the final molecular weight. | Re-verify the purity and exact mass of all monomers. Use calibrated pumps for addition. Consider end-group titration of starting materials if purity is uncertain. |
| Monofunctional Impurities | Impurities with only one reactive site (e.g., trimethylchlorosilane) act as "chain cappers," terminating polymer growth prematurely. Water can also act this way by hydrolyzing a Si-Cl group to a less reactive Si-OH group in some conditions.[5][6] | Source the highest purity monomers available (>97%). If necessary, distill the monomer before use. Ensure all equipment and solvents are scrupulously dry. |
| Inefficient Byproduct Removal | The reaction is an equilibrium process. The removal of the HCl byproduct is essential to drive the reaction toward the formation of high molecular weight polymer according to Le Chatelier's principle. | Increase the rate of inert gas sparging through the reaction mixture or carefully apply a vacuum to facilitate HCl removal. |
| Insufficient Reaction Time/Temp | Polycondensation reactions can be slow, especially in the later stages when reactant concentration is low and viscosity is high. The system may not have reached its equilibrium molecular weight. | Monitor the reaction over time by taking aliquots and analyzing them via Gel Permeation Chromatography (GPC) to ensure the molecular weight has plateaued. |
Section 4: Polymer Characterization
Question: What are the essential analytical techniques I need to implement for quality control when scaling up this polymerization?
Answer: A robust analytical workflow is non-negotiable for a successful scale-up campaign. It provides the data needed to validate your process, ensure batch-to-batch consistency, and meet final product specifications.
| Technique | What It Measures | Importance in Scale-Up |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw) and Polydispersity Index (PDI = Mw/Mn). | This is the most critical technique. It directly tells you if you are achieving your target chain length and how uniform the polymer chains are. An increasing PDI can indicate side reactions or poor mixing. |
| Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR) | Polymer structure, end-groups, and presence of impurities or side products. | Confirms the chemical structure of the polymer backbone and helps identify the cause of failed batches (e.g., by detecting unexpected end-groups or residual monomer). ²⁹Si NMR can be particularly powerful for analyzing the siloxane backbone.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence or absence of key functional groups (e.g., disappearance of Si-Cl, absence of Si-OH). | A rapid and simple method to monitor the reaction's progress and completion. It's an excellent tool for in-process checks. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), and crystallinity. | These thermal properties are critical for the final application of the polymer. DSC ensures that the scaled-up material has the same thermal behavior as the lab-scale product.[8] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Determines the temperature range in which the polymer is stable, which is crucial for high-temperature applications. It can also indicate the presence of volatile residues.[9] |
Table 3: Essential characterization techniques for polysiloxane scale-up.
Experimental Protocol: General Procedure for Scaled Polycondensation
This is a representative protocol and must be adapted and optimized for specific equipment and target polymer properties.
-
Reactor Preparation: A jacketed glass reactor equipped with a high-torque overhead stirrer, thermocouple, nitrogen inlet/outlet, and addition funnel (or pump inlet) is dried in an oven at 120 °C overnight and assembled hot under a positive pressure of dry nitrogen.
-
Reagent Charging: Anhydrous solvent (e.g., toluene) and the co-reactant (e.g., a silanol-terminated polydimethylsiloxane) are charged to the reactor. The mixture is stirred and allowed to reach the target reaction temperature (e.g., 80 °C).
-
Monomer Addition: this compound is added dropwise via a programmable syringe pump over 2-4 hours. The reactor temperature is carefully monitored and maintained within ±2 °C of the setpoint by the chiller circulating through the reactor jacket.
-
Reaction & Byproduct Removal: After the addition is complete, the reaction is held at temperature. A slow stream of dry nitrogen is bubbled through the reaction mixture (sparging) to facilitate the removal of the HCl byproduct, which is vented through a scrubber.
-
Monitoring: Aliquots are taken periodically (e.g., every 2 hours) and analyzed by GPC to monitor the increase in molecular weight.
-
Work-Up: Once the molecular weight has plateaued, the reaction is cooled to room temperature. A neutralizing agent (e.g., a slight excess of a hindered base like triethylamine) is added to quench any remaining reactive sites.
-
Purification: The resulting polymer solution is filtered to remove any salts. The solvent and any other volatile components are then removed under reduced pressure using a rotary evaporator, followed by a high-vacuum oven to yield the final polymer.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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LookChem. This compound. [Link]
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Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
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McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Schmidt, B. Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok, University of Rostock. [Link]
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Burtseva, Y., et al. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers. Polymers. [Link]
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Gelest, Inc. This compound, 92%. [Link]
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ResearchGate. A New Polycondensation Process for the Preparation of Polysiloxane Copolymers. [Link]
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ResearchGate. The Challenges Associated with Reaction Products Left in Scale Inhibitor Species after Radical Polymerization. [Link]
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ResearchGate. (PDF) Ring-Opening Polymerization of Cyclosiloxanes. [Link]
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ResearchGate. 45 questions with answers in SILOXANES | Science topic. [Link]
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MDPI. Dimethylformamide Impurities as Propylene Polymerization Inhibitor. [Link]
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Royal Society of Chemistry. On the biocatalytic synthesis of silicone polymers. Faraday Discussions. [Link]
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De Gruyter. Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Reviews in Inorganic Chemistry. [Link]
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Shoichet Lab, University of Toronto. Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. [Link]
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ACS Publications. Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Sustainable Chemistry & Engineering. [Link]
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Validation & Comparative
A Researcher's Guide to the Quantitative Analysis of End Groups in Polysiloxanes: A Comparative Approach
The chemical identity and concentration of terminal groups in polysiloxanes are paramount, dictating the polymer's reactivity, cross-linking capabilities, and ultimately, its bulk properties. For researchers, scientists, and drug development professionals, the precise characterization of these end groups is not merely an analytical exercise but a critical step in ensuring material consistency, performance, and safety. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of polysiloxane end groups, grounded in experimental evidence and practical insights.
The Critical Role of Polysiloxane End Groups
Polysiloxanes, commonly known as silicones, are hybrid inorganic-organic polymers with a silicon-oxygen backbone ([–SiR₂O–]n). While the repeating siloxane unit defines the core properties of the material, the functional groups at the chain ends are the primary sites for chemical modification.[1] These groups, which can range from simple trimethylsilyl caps to reactive hydroxyl (silanol), vinyl, or amino functionalities, govern the polymer's ability to undergo curing, chain extension, or surface modification.[2][3] For instance, hydroxyl-terminated polydimethylsiloxane (PDMS) is a key precursor for condensation-cure elastomers, while vinyl-terminated PDMS is essential for platinum-catalyzed addition-curing systems.[4] An inaccurate assessment of end-group concentration can lead to incomplete cross-linking, altered mechanical properties, and batch-to-batch variability.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on several factors: the type of end group, its expected concentration, the molecular weight of the polymer, and the presence of interfering species such as cyclic oligomers. Here, we compare the most robust and widely adopted techniques.
Decision-Making Workflow for Technique Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique based on the specific research question and sample characteristics.
Caption: Decision workflow for selecting an end-group analysis method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and versatile tool for the structural elucidation and quantification of polysiloxane end groups. It is non-destructive and provides detailed information about the chemical environment of specific nuclei.
Proton (¹H) NMR Spectroscopy
¹H NMR is highly sensitive and provides quantitative data by comparing the integral of signals from the end-group protons to those of the repeating monomer units in the polymer backbone.[5]
-
Causality and Experimental Choices: This technique is chosen for its straightforward application when the end-group protons have a distinct chemical shift from the backbone protons (e.g., vinyl or aminopropyl groups vs. the methyl protons of PDMS). The accuracy of ¹H NMR for determining number-average molecular weight (Mn) is highest for low molecular weight polymers where the relative concentration of end groups is significant.[5] However, its utility is limited as it often cannot distinguish linear polymers from cyclic oligomers, which lack end groups, leading to an overestimation of molecular weight.[6] Furthermore, labile protons, such as those in silanol (Si-OH) groups, can exhibit broad signals or undergo exchange, complicating quantification.[7]
-
Data Interpretation: The degree of polymerization (DP) can be calculated from the integrated signal intensities of the end group (I_end) and the repeating unit (I_repeat).[5] DP = (I_repeat / N_repeat) / (I_end / N_end) where N_repeat and N_end are the number of protons per repeating unit and end group, respectively.
Silicon (²⁹Si) NMR Spectroscopy
²⁹Si NMR directly probes the silicon backbone and is exceptionally sensitive to the silicon atom's local environment, making it ideal for distinguishing terminal silicon atoms from those within the polymer chain.[8]
-
Causality and Experimental Choices: While the natural abundance of the ²⁹Si isotope is low (4.7%), modern spectrometers can overcome this limitation.[8] This technique is the method of choice when ¹H NMR is ambiguous, especially for distinguishing different types of siloxane units (M, D, T, Q) and identifying end groups with low proton counts.[8][9] It is particularly powerful for analyzing complex copolymers and can provide quantitative information on the microstructure and sequence distribution.[9] The large chemical shift range of ²⁹Si provides excellent resolution for different end-group environments.[8]
-
Experimental Protocol: Quantitative ²⁹Si NMR
-
Sample Preparation: Dissolve 50-100 mg of the polysiloxane sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters (for quantitative analysis):
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.
-
Relaxation Delay (d1): Set a long relaxation delay (typically 5 times the longest T₁ of the silicon nuclei) to ensure full relaxation between scans. For ²⁹Si in polysiloxanes, this can be 30-60 seconds or longer.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Accumulate a sufficient number of scans for adequate signal-to-noise ratio, which can range from hundreds to thousands depending on the sample concentration and molecular weight.
-
-
Processing: Process the spectrum with an appropriate line broadening factor. Carefully phase and baseline correct the spectrum.
-
Quantification: Integrate the signals corresponding to the end groups and the main chain repeating units. The ratio of these integrals directly reflects their molar ratio.
-
Mass Spectrometry (MS)
Mass spectrometry techniques, particularly MALDI-TOF MS, provide detailed information on the absolute molecular weight distribution and the chemical nature of the end groups.[10]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF is a soft ionization technique that allows for the analysis of large molecules like polymers without significant fragmentation.[10] It generates a spectrum showing a distribution of polymer chains, where each peak corresponds to a specific chain length (n-mer).
-
Causality and Experimental Choices: This method is selected when absolute molecular weight data is required, rather than the relative values obtained from SEC. Crucially, the high resolution of MALDI-TOF allows for the precise mass determination of each oligomer, from which the mass of the end groups and the repeating unit can be definitively identified.[11][12] This makes it an invaluable tool for confirming the success of end-group modification reactions.[10] The choice of matrix and cationizing agent is critical and must be optimized for the specific polysiloxane being analyzed to ensure efficient ionization.[13]
-
Data Interpretation: A typical MALDI-TOF spectrum of a polymer consists of a series of peaks separated by the mass of the repeating monomer unit. The mass of any given peak can be described by the equation: Mass = (n * M_repeat) + M_end1 + M_end2 + M_ion where n is the degree of polymerization, M_repeat is the mass of the repeating unit, M_end1 and M_end2 are the masses of the two end groups, and M_ion is the mass of the cationizing agent (e.g., Na⁺, K⁺). By identifying the mass series, one can confirm the structure of both the backbone and the end groups.[10]
Titrimetric Methods
Titration offers a classic, cost-effective, and often highly accurate approach for quantifying specific functional end groups, most notably silanols (Si-OH).
Karl Fischer Titration for Silanol Content
This method is one of the most direct and precise procedures for determining the concentration of silanol groups.[14]
-
Causality and Experimental Choices: The Karl Fischer reaction is specific to water. The underlying principle involves the esterification of silanol groups with an alcohol (like methanol) in a controlled environment, which produces one molecule of water for every silanol group. This generated water is then quantified by Karl Fischer titration. This method is chosen for its accuracy and specificity to Si-OH groups, avoiding interference from other functionalities.[14] It is particularly valuable for quality control in the production of silicone precursors.
-
Experimental Protocol: Silanol Titration
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent, anhydrous methanol (or another suitable alcohol), and the polysiloxane sample.
-
Procedure: a. Accurately weigh a known amount of the polysiloxane sample into the titration vessel containing a defined volume of anhydrous methanol. b. Allow the esterification reaction to proceed. The reaction can be slow at room temperature; heating to ~50°C can accelerate it.[14] c. Titrate the water produced using the Karl Fischer reagent. d. A blank titration of the solvent should be performed to account for any residual water.
-
Calculation: The amount of water titrated (after subtracting the blank) is directly proportional to the amount of silanol groups in the original sample.
-
Other Chemical Titrations
-
Si-H Groups: Can be quantified by measuring the volume of hydrogen gas evolved upon hydrolysis in the presence of a base.[4]
-
Si-Cl Groups: Chlorosilanes can be hydrolyzed, and the resulting chloride ions are determined by titration with a silver salt (e.g., AgNO₃).[4]
Quantitative Comparison of Techniques
The table below summarizes the key performance characteristics of the described techniques for the quantitative analysis of polysiloxane end groups.
| Technique | End Groups Detected | Mode | Sensitivity | Accuracy/Precision | Key Advantages | Key Limitations |
| ¹H NMR | Vinyl, Amino, Alkoxy, Hydride, Phenyl | Quantitative | High (mg scale) | Good (± 5%) | Fast, non-destructive, good for high concentrations | Poor for silanols, cannot distinguish cyclics, accuracy decreases with high MW |
| ²⁹Si NMR | All types (Silanol, Vinyl, etc.) | Quantitative | Moderate | Excellent (± 1-2%) | Distinguishes end groups from chain, detailed microstructure, non-destructive | Low natural abundance requires long acquisition times, less sensitive than ¹H |
| MALDI-TOF MS | All types | Quantitative/Qualitative | Very High (µg-ng) | Excellent | Absolute MW, confirms end group identity, resolves mixtures | Requires method development (matrix/cation), mass discrimination possible for high MW, not easily automated |
| Karl Fischer Titration | Silanol (Si-OH) | Quantitative | High | Excellent (± 1%) | Highly specific and accurate for Si-OH, industry standard | Destructive, only for silanol groups, potential side reactions |
| Chemical Titration | Si-H, Si-Cl | Quantitative | Moderate | Good | Simple, cost-effective | Destructive, specific to certain groups, can be labor-intensive |
| FTIR | Silanol, Vinyl, etc. | Semi-Quantitative | Moderate | Low | Fast, simple, good for process monitoring | Difficult to quantify accurately due to matrix effects and overlapping bands |
Conclusion: An Integrated Analytical Approach
No single technique is universally superior for the quantitative analysis of polysiloxane end groups. The most reliable and comprehensive characterization is often achieved through the strategic application of multiple, complementary methods. A robust analytical workflow might involve:
-
Initial Screening by FTIR: To quickly identify the presence of expected functional groups.
-
Molecular Weight Estimation by SEC: To get an initial idea of the polymer's size.
-
Precise Quantification by NMR: Using ²⁹Si NMR for an accurate molar ratio of end groups to repeating units, supplemented by ¹H NMR if applicable.
-
Absolute Confirmation by MALDI-TOF MS: To verify the end-group structures and obtain an absolute molecular weight distribution, confirming the absence of unexpected side products.
-
Specific Titration: Employing Karl Fischer titration when the accurate quantification of silanol content is critical.
By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions, ensuring the rigorous and accurate characterization of their polysiloxane materials. This multi-faceted approach provides the highest level of scientific integrity and trustworthiness in the development of advanced materials.
References
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Mark, J. E. (2004). The Polysiloxanes. In The Oxford Handbook of Nanoscience and Technology: Materials. Oxford Academic.
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Ostrovskyi, D., et al. (2022). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Polymers Au.
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Dvornic, P. R. (2012). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Designed Monomers and Polymers.
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Alam, T. M. (2002). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution 29Si NMR Spectroscopy. OSTI.gov.
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Wi, S., et al. (2019). Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. OSTI.GOV.
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Cudzilo, S., et al. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives. Semantic Scholar.
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Magritek. (n.d.). Fast Analysis of Polysiloxanes by Benchtop NMR. [Blog post].
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ResearchGate. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. [PDF].
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ResearchGate. (n.d.). Determination of silanol end groups in polysiloxanes obtained from dimethyldichlorosilane hydrolysate (DDSH). [Publication].
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Montaudo, G., et al. (2006). MALDI-TOF-MS Copolymer Analysis: Characterization of a Poly(dimethylsiloxane)-co-Poly(hydromethylsiloxane) as a Precursor of a Functionalized Silicone Graft Copolymer. Macromolecules.
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ResearchGate. (n.d.). ¹H-NMR spectra of (a) Silanol5.3, (b) Silanol22.5, and (c) Silanol56.2. [Image].
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Icenogle, T. B. (2016). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers.
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